Fostriecin
Description
compound contains a conjugated triene and an unsaturated lactone; from Streptomyces pulveraceus; structure given in second source
See also: this compound Sodium (active moiety of).
Properties
IUPAC Name |
[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27O9P/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26)/b3-2-,6-4+,8-5-,12-11+/t15-,16+,17+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQRJWIYMXZORG-DSWNLJKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](/C=C/[C@H]1CC=CC(=O)O1)([C@@H](C[C@H](/C=C\C=C/C=C/CO)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868985 | |
| Record name | Fostriecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Water > 300 (mg/mL), Methanol 20 (mg/mL) | |
| Record name | FOSTRIECIN | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/339638%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
87810-56-8 | |
| Record name | (+)-Fostriecin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87810-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fostriecin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087810568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fostriecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FOSTRIECIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO1648L551 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Fostriecin from Streptomyces pulveraceus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fostriecin, a potent and selective inhibitor of protein phosphatase 2A (PP2A) and 4 (PP4), is a polyketide natural product with significant antitumor properties.[1] Originally isolated from the soil bacterium Streptomyces pulveraceus, this phosphate (B84403) monoester has garnered considerable interest within the scientific community for its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed methodologies for the isolation and characterization of this compound. It is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug development.
Introduction
This compound (also known as CI-920) was first discovered in the early 1980s as a product of the fermentation of Streptomyces pulveraceus.[1] Its initial evaluation revealed cytotoxic activity against a range of cancer cell lines, including leukemia, lung, breast, and ovarian cancers. While initial studies suggested inhibition of topoisomerase II, it was later determined that the primary mechanism of action for this compound's potent antitumor effects is the highly selective inhibition of serine/threonine protein phosphatases PP2A and PP4.[1][2] These enzymes play critical roles in cell cycle regulation, signaling, and apoptosis, making them attractive targets for cancer therapy. This guide outlines the key experimental procedures for the production and purification of this promising natural product.
Biosynthesis of this compound
The biosynthetic pathway of this compound in Streptomyces pulveraceus is orchestrated by a modular type I polyketide synthase (PKS) system. The core polyketide chain is assembled and subsequently modified by a series of tailoring enzymes, including hydroxylases and a kinase, to yield the final bioactive molecule. The biosynthetic gene cluster for this compound has been cloned and sequenced, providing insights into the enzymatic machinery responsible for its production.
A key step in the biosynthesis is the phosphorylation of a precursor molecule, a reaction catalyzed by a homoserine kinase encoded by the fosK gene. The formation of the characteristic unsaturated lactone ring is dependent on the action of the FosM enzyme. Further hydroxylations at specific carbon positions are carried out by cytochrome P450 monooxygenases.
Experimental Protocols
Fermentation of Streptomyces pulveraceus
This protocol describes the cultivation of Streptomyces pulveraceus for the production of this compound.
Materials:
-
Streptomyces pulveraceus strain
-
Seed Medium (per liter): Soluble Starch (20 g), Glucose (10 g), Peptone (5 g), Yeast Extract (5 g), K2HPO4 (1 g), MgSO4·7H2O (0.5 g), pH 7.2
-
Production Medium (per liter): Soluble Starch (40 g), Soybean Meal (15 g), (NH4)2SO4 (2 g), K2HPO4 (1 g), MgSO4·7H2O (0.5 g), CaCO3 (2 g), pH 7.0
Procedure:
-
Inoculum Preparation: Aseptically transfer a loopful of S. pulveraceus spores or a piece of agar (B569324) culture into a 250 mL flask containing 50 mL of seed medium.
-
Seed Culture Incubation: Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
Production Culture Inoculation: Use the seed culture to inoculate the production medium at a 5% (v/v) ratio in a larger fermentation vessel.
-
Production Fermentation: Incubate the production culture at 28°C with agitation (e.g., 200 rpm in shake flasks or appropriate agitation and aeration in a bioreactor) for 5-7 days.
-
Monitoring: Monitor the fermentation for this compound production using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Extraction and Purification of this compound
This protocol outlines the steps for extracting and purifying this compound from the fermentation broth.
Materials:
-
Fermentation broth from S. pulveraceus culture
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvent systems for chromatography (e.g., chloroform-methanol gradients)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Harvesting: At the end of the fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation or filtration.
-
Solvent Extraction: Extract the supernatant three times with an equal volume of ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain a crude extract.
-
Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a stepwise gradient of chloroform-methanol.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using thin-layer chromatography (TLC) or HPLC.
-
HPLC Purification: Pool the this compound-containing fractions and further purify by preparative HPLC on a C18 column using an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) in water or a buffer).
-
Lyophilization: Lyophilize the purified fractions to obtain this compound as a solid powder.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C19H27O9P |
| Molecular Weight | 430.39 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water, methanol, and DMSO |
Biological Activity of this compound
| Target | IC50 | Reference |
| Protein Phosphatase 2A (PP2A) | 1.5 - 3.2 nM | [1][2] |
| Protein Phosphatase 4 (PP4) | 3.0 nM | [1] |
| Protein Phosphatase 1 (PP1) | 45 µM - 131 µM | [2][3] |
| Topoisomerase II | ~40 µM | [1] |
Spectroscopic Data for this compound
| Technique | Data |
| 1H NMR (CD3OD, 500 MHz) | Data to be populated from detailed spectroscopic analysis reports. |
| 13C NMR (CD3OD, 125 MHz) | Data to be populated from detailed spectroscopic analysis reports. |
| HR-MS (ESI+) | m/z [M+H]+ calcd for C19H28O9P: 431.1414; found: 431.1411 |
Visualizations
Signaling Pathway Inhibition by this compound
Caption: Inhibition of PP2A and PP4 by this compound disrupts downstream signaling, affecting cell cycle and apoptosis.
Experimental Workflow for this compound Isolationdot
// Nodes Start [label="S. pulveraceus\nFermentation Broth", fillcolor="#F1F3F4", fontcolor="#202124"]; Centrifugation [label="Centrifugation/\nFiltration", fillcolor="#FBBC05", fontcolor="#202124"]; Supernatant [label="Supernatant", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Mycelium [label="Mycelium (discard)", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse]; Extraction [label="Ethyl Acetate\nExtraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CrudeExtract [label="Crude Extract", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Silica [label="Silica Gel\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fractions [label="this compound-rich\nFractions", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; HPLC [label="Preparative HPLC\n(C18)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pure [label="Pure this compound", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges Start -> Centrifugation [color="#202124"]; Centrifugation -> Supernatant [color="#202124"]; Centrifugation -> Mycelium [color="#202124"]; Supernatant -> Extraction [color="#202124"]; Extraction -> CrudeExtract [color="#202124"]; CrudeExtract -> Silica [color="#202124"]; Silica -> Fractions [color="#202124"]; Fractions -> HPLC [color="#202124"]; HPLC -> Pure [color="#202124"]; }
References
- 1. Concise Synthesis of this compound and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Biosynthesis of oxygen and nitrogen-containing heterocycles in polyketides [beilstein-journals.org]
Fostriecin's Mechanism of Action on Protein Phosphatases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostriecin (B16959), a phosphate (B84403) monoester antibiotic isolated from Streptomyces pulveraceus, has garnered significant interest in the scientific community for its potent antitumor properties.[1][2] Initially, its cytotoxic effects were attributed to the inhibition of topoisomerase II.[2][3][4] However, subsequent research revealed that this compound is a highly potent and selective inhibitor of a subset of the PPP-family of serine/threonine protein phosphatases, a discovery that has redefined its therapeutic potential and established it as a valuable tool for studying cellular signaling.[1][2][5] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's interaction with protein phosphatases, with a focus on its inhibitory specificity, binding interactions, and impact on cellular pathways.
Core Mechanism: Selective Inhibition of PP2A and PP4
This compound exhibits remarkable selectivity, acting as a potent inhibitor of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4), while demonstrating significantly weaker activity against Protein Phosphatase 1 (PP1) and Protein Phosphatase 5 (PP5).[1][6][7] This high degree of selectivity, with a preference for PP2A/PP4 over PP1/PP5 by a factor of 10,000, distinguishes it from other well-known phosphatase inhibitors like okadaic acid and calyculin A.[2][8]
The inhibitory potency of this compound is in the low nanomolar range for its primary targets. This potent inhibition of PP2A and PP4 disrupts critical cellular processes, including cell cycle regulation, leading to premature mitotic entry and apoptosis, which are central to its antitumor effects.[2][6]
Quantitative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various protein phosphatases, highlighting its selectivity.
| Protein Phosphatase | IC50 Value | References |
| PP2A | 0.2 - 40 nM | [1][3][4] |
| 1.4 ± 0.3 nM | [1] | |
| 1.5 nM | [9][10] | |
| 3.2 nM | [5] | |
| PP4 | ~4 nM | [6] |
| 3 nM | [9][11] | |
| PP1 | 4 µM | [3][4] |
| 72 µM | [6] | |
| 131 µM | [5] | |
| 45 µM | [10] | |
| PP5 | ~60 µM | [1] |
| 60 µM | [6] | |
| PP2B | No apparent effect | [5][7][10] |
Note: IC50 values can vary depending on experimental conditions such as enzyme concentration and substrate used.[1]
Molecular Interaction and Binding Site
The molecular basis for this compound's high affinity and selectivity for PP2A lies in its unique chemical structure and its interaction with the catalytic subunit of the phosphatase (PP2Ac).
Covalent Binding to Cysteine-269
Structural and mutational analyses have identified a key interaction between this compound and a specific residue within the PP2A catalytic subunit. This compound has been shown to covalently bind to Cysteine-269 (Cys269) located in the β12–β13 loop of PP2A.[1][6][12] This covalent bond is formed via a conjugate addition reaction involving the α,β-unsaturated lactone moiety of this compound.[12] The presence of this unique cysteine residue in PP2A and its homolog PP4, but not in PP1 or PP5, is a major determinant of this compound's selectivity.[6]
Key Structural Features for Inhibition
Structure-activity relationship (SAR) studies have elucidated the importance of several chemical features of the this compound molecule for its inhibitory activity:
-
C9-Phosphate Group: This group is crucial for the general inhibition of protein phosphatases.[1]
-
Unsaturated Lactone: While important, derivatives of this compound lacking the entire lactone subunit still demonstrate marked potency and selectivity for PP2A, suggesting other features contribute to its inhibitory profile.[1]
-
C11-Alcohol: This functional group also plays a role in the general inhibitory mechanism.[1]
-
(Z,Z,E)-Triene: This feature is thought to contribute to the inhibitory selectivity of this compound.[1]
Impact on Cellular Signaling Pathways
By potently inhibiting PP2A and PP4, this compound profoundly impacts cellular signaling cascades that regulate cell cycle progression. The inhibition of these phosphatases leads to the hyperphosphorylation of their downstream substrates, ultimately triggering premature entry into mitosis and subsequent apoptotic cell death.[2]
References
- 1. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor drug this compound inhibits the mitotic entry checkpoint and protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of ser/thr phosphatase 4 (PP4C/PPP4C) mimics a novel post-mitotic action of this compound, producing mitotic slippage followed by tetraploid cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of Serine/Threonine Protein Phosphatases: Biochemical and Structural Studies Provide Insight for Further Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification of protein phosphatase 4 catalytic subunit: inhibition by the antitumour drug this compound and other tumour suppressors and promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Concise Synthesis of this compound and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antitumor antibiotic this compound covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Fostriecin: A Selective Dual Inhibitor of Protein Phosphatase 2A and 4
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Fostriecin (B16959), a natural product isolated from Streptomyces pulveraceus, has emerged as a potent and highly selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[1][2] Initially investigated for its antitumor properties, the mechanism of action was later elucidated to be the specific inhibition of these key serine/threonine phosphatases, which are crucial regulators of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[2][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its inhibitory profile, mechanism of action, effects on cellular signaling, and the experimental methodologies used in its characterization.
Introduction
This compound is a structurally unique phosphate (B84403) monoester belonging to the polyketide family of natural products.[1] While it was initially identified as a weak inhibitor of topoisomerase II, its potent antitumor activity is now primarily attributed to its highly selective inhibition of PP2A and PP4.[2][4][5][6] This selectivity, with a greater than 10,000-fold preference for PP2A/PP4 over other phosphatases like PP1 and PP5, makes this compound a valuable tool for studying the specific roles of these enzymes and a promising scaffold for the development of novel therapeutics.[4][7]
Chemical Properties
This compound is characterized by a phosphate ester, an α,β-unsaturated lactone, and a conjugated triene chain.[1] Its chemical structure is crucial for its biological activity. However, the compound is known to be unstable under certain conditions, particularly acidic (pH < 5.5) or basic (pH > 7.5) environments, which can lead to a significant reduction in its inhibitory activity.[7] This instability posed challenges during its initial clinical development.[2][8]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-Trihydroxy-3-methyl-1-((R)-6-oxo-3,6-dihydro-2H-pyran-2-yl)trideca-1,7,9,11-tetraen-4-yl dihydrogen phosphate[1] |
| CAS Number | 87810-56-8[1] |
| Molecular Formula | C₁₉H₂₇O₉P[1] |
| Molar Mass | 430.390 g·mol⁻¹[1] |
Mechanism of Action and Inhibitory Profile
This compound acts as a potent inhibitor of the catalytic subunits of PP2A (PP2Ac) and PP4 (PP4c).[3][9] The mechanism of inhibition involves the covalent binding of this compound to a specific cysteine residue (Cys269 in PP2Ac) located in the β12-β13 loop, adjacent to the catalytic site.[9][10] This interaction is facilitated by the α,β-unsaturated lactone moiety of this compound through a Michael addition reaction.[10] The high selectivity of this compound for PP2A and PP4 is attributed to the presence of this homologous cysteine residue in these phosphatases, which is absent in PP1 and PP5.[9]
The inhibitory potency of this compound against various protein phosphatases has been extensively studied. The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values.
Table 2: this compound Inhibitory Activity (IC₅₀)
| Protein Phosphatase | IC₅₀ Value |
| PP2A | 0.2 - 4 nM[7] |
| PP4 | 1.5 - 3.0 nM[1][3] |
| PP1 | ~60 - 131 µM[7][11] |
| PP5 | ~60 µM[7] |
| Topoisomerase II | 40 µM[4][6] |
As the data indicates, this compound exhibits remarkable selectivity for PP2A and PP4, with IC₅₀ values in the low nanomolar range, while its inhibition of PP1 and PP5 is several orders of magnitude weaker.
Effects on Cellular Signaling and Phenotype
The inhibition of PP2A and PP4 by this compound leads to the hyperphosphorylation of numerous substrate proteins, profoundly impacting cellular signaling pathways. One of the most well-characterized effects of this compound is the disruption of cell cycle control.[3] By inhibiting PP2A and PP4, this compound can override the G2/M checkpoint, leading to premature entry into mitosis, even in the presence of DNA damage or incomplete replication.[3][6] This ultimately results in mitotic catastrophe and apoptosis in cancer cells.
Experimental Protocols
The characterization of this compound's inhibitory activity relies on robust experimental methodologies. A standard protocol for determining phosphatase inhibition is outlined below.
Protein Phosphatase Inhibition Assay
This assay measures the ability of this compound to inhibit the dephosphorylation of a substrate by a specific protein phosphatase.
Materials:
-
Purified recombinant protein phosphatases (PP1, PP2A, PP4, PP5)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
[³²P]-labeled phosphohistone (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM EDTA, 1 mM DTT)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microcentrifuge tube, combine the purified phosphatase enzyme with the different concentrations of this compound or vehicle control.
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) at 30°C to allow for binding.
-
Initiate the phosphatase reaction by adding the [³²P]-labeled phosphohistone substrate.
-
Incubate the reaction mixture at 30°C for a specific time, ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding a solution of TCA to precipitate the protein.
-
Centrifuge the tubes to pellet the precipitated protein.
-
Carefully collect the supernatant containing the released [³²P] inorganic phosphate.
-
Quantify the amount of released [³²P] using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound stands out as a highly potent and selective inhibitor of PP2A and PP4. Its well-defined mechanism of action and profound effects on cell cycle regulation have made it an invaluable tool for dissecting the complex roles of these phosphatases in cellular physiology and disease. For drug development professionals, this compound represents a promising chemical scaffold for the design of next-generation phosphatase inhibitors with therapeutic potential in oncology and other disease areas where PP2A and PP4 are implicated. Further research focusing on improving its stability and exploring its therapeutic window will be crucial for translating the promise of this compound into clinical applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concise Synthesis of this compound and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of ser/thr phosphatase 4 (PP4C/PPP4C) mimics a novel post-mitotic action of this compound, producing mitotic slippage followed by tetraploid cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor antibiotic this compound covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
Fostriecin's Role in Mitotic Entry Checkpoint Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of fostriecin's mechanism of action as a potent inhibitor of the mitotic entry checkpoint. It details the underlying signaling pathways, presents key quantitative data, and outlines the experimental protocols used to elucidate its function. This compound's high selectivity for specific protein phosphatases makes it a valuable tool for cell biology research and a subject of interest in oncology drug development.
Core Mechanism of Action: Inhibition of Protein Phosphatase 2A
This compound's primary biological activity stems from its potent and selective inhibition of Protein Phosphatase 2A (PP2A) and the related PP4.[1][2][3][4] Initially, its antitumor properties were attributed to topoisomerase II inhibition, but subsequent research revealed that it is a much more powerful inhibitor of PP2A, with IC50 values in the low nanomolar range.[4][5][6] This inhibition is highly selective, as This compound (B16959) is a weak inhibitor of other serine/threonine phosphatases like PP1 and PP5.[1][2] The interaction is covalent, with this compound binding to a specific cysteine residue (Cys269) in the catalytic subunit of PP2A.[7][8]
The inhibition of PP2A disrupts the delicate balance of phosphorylation and dephosphorylation that governs the cell cycle. Specifically, it abrogates the G2/M checkpoint, which ensures that cells do not enter mitosis with damaged or incompletely replicated DNA.[5][6] By inhibiting PP2A, this compound forces cells to enter mitosis prematurely, a mechanism that contributes to its antitumor effects.[3][4][5] This can lead to aberrant mitotic events, including abnormal centrosome replication and the formation of defective mitotic spindles, ultimately resulting in G2/M phase arrest and apoptosis.[9][10][11][12]
Quantitative Data: Inhibitory Potency of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various protein phosphatases and topoisomerase II, highlighting its selectivity for PP2A and PP4.
| Target Protein | IC50 Value | Notes | Reference |
| Protein Phosphatase 2A (PP2A) | 0.2 - 40 nM | Potent inhibition. The range reflects variations in experimental conditions. A commonly cited value is in the low nanomolar range (e.g., 1.4 nM, 3.2 nM). | [1][2][5] |
| Protein Phosphatase 4 (PP4) | ~3 nM | Potent inhibition, similar to PP2A. | [3][13] |
| Protein Phosphatase 1 (PP1) | 4 - 131 µM | Weak inhibition, demonstrating high selectivity of this compound for PP2A/PP4 over PP1. | [2][5] |
| Protein Phosphatase 5 (PP5) | ~60 µM | Weak inhibition. | [1] |
| Topoisomerase II | 40 µM | Initial proposed target, but inhibition is significantly weaker than for PP2A. | [4][5][6] |
Signaling Pathway of Mitotic Entry Checkpoint Inhibition
This compound's circumvention of the G2/M checkpoint is mediated through its inhibition of PP2A, which plays a crucial role in regulating the activity of Cyclin-Dependent Kinase 1 (CDK1), the master regulator of mitosis. The PP2A-B55δ holoenzyme, in particular, is a key regulator of mitotic entry.[14][15][16]
In a normal cell cycle, the activity of the CDK1/Cyclin B complex is held in check by inhibitory phosphorylation on Thr14 and Tyr15.[17] These phosphorylations are carried out by the kinases Wee1 and Myt1.[17][18] For mitosis to proceed, these inhibitory phosphates must be removed by the phosphatase Cdc25. PP2A acts as a negative regulator of this process by maintaining Cdc25 in an inactive state and Wee1 in an active state.
By inhibiting PP2A, this compound disrupts this control mechanism. The lack of PP2A activity leads to the hyperphosphorylation and activation of Cdc25, and the inactivation of Wee1. This results in the rapid dephosphorylation and activation of the CDK1/Cyclin B complex, triggering a premature entry into mitosis, even in the presence of DNA damage or replication stress.[5][6]
Caption: this compound inhibits PP2A, leading to the activation of CDK1 and premature mitotic entry.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound are provided below.
In Vitro Protein Phosphatase Activity Assay
This assay measures the ability of this compound to inhibit the dephosphorylation of a substrate by purified protein phosphatases.
Workflow Diagram
Caption: Workflow for determining the IC50 of this compound via a phosphatase activity assay.
Methodology:
-
Substrate Preparation: A protein substrate, such as histone H1, is phosphorylated using [γ-32P]ATP and a suitable kinase (e.g., protein kinase A). The resulting 32P-labeled phosphohistone is purified to remove unincorporated ATP.
-
Enzyme Preparation: Purified catalytic subunits of the protein phosphatases of interest (e.g., PP1, PP2A, PP5) are obtained from commercial sources or through recombinant expression and purification.
-
Inhibition Assay:
-
Reactions are set up in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM EDTA, 5 mM DTT, 0.1 mg/ml BSA).
-
A fixed amount of purified phosphatase is pre-incubated with varying concentrations of this compound (or a vehicle control) for approximately 10 minutes at 30°C.
-
The dephosphorylation reaction is initiated by the addition of the 32P-labeled phosphohistone substrate.
-
The reaction is allowed to proceed for a defined period (e.g., 10 minutes) during which the dephosphorylation of the substrate remains in the linear range.
-
The reaction is terminated by the addition of a precipitating agent, such as 20% trichloroacetic acid.
-
-
Quantification:
-
The sample is centrifuged to pellet the remaining phosphoprotein.
-
The amount of 32P released into the supernatant is quantified using liquid scintillation counting.
-
The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control.
-
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
(Protocol adapted from methodologies described in[1])
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on cell cycle progression, specifically its ability to induce G2/M arrest.
Methodology:
-
Cell Culture and Treatment:
-
A suitable cell line (e.g., HeLa, CHO) is cultured under standard conditions.
-
Cells are synchronized, if necessary, at a specific phase of the cell cycle (e.g., G1/S boundary with aphidicolin).
-
Cells are treated with various concentrations of this compound (e.g., 1-20 µM) or a vehicle control for a specified time course (e.g., 12, 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
Adherent cells are harvested by trypsinization, while suspension cells are collected by centrifugation.
-
Cells are washed with phosphate-buffered saline (PBS) and then fixed to permeabilize the cell membrane. A common method is dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, followed by incubation at -20°C for at least 2 hours.
-
-
Staining:
-
Fixed cells are washed with PBS to remove the ethanol.
-
Cells are resuspended in a staining solution containing a DNA-intercalating fluorescent dye (e.g., propidium (B1200493) iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).
-
The suspension is incubated in the dark for at least 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
The stained cells are analyzed on a flow cytometer.
-
The fluorescent signal from the DNA dye is measured for each cell. The intensity of the fluorescence is directly proportional to the amount of DNA.
-
Data from a large population of cells (e.g., 10,000-20,000) is collected.
-
-
Data Interpretation:
-
A histogram of DNA content is generated. Cells in G1 phase will have a 2N DNA content, cells in S phase will have between 2N and 4N, and cells in G2 or M phase will have a 4N DNA content.
-
The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software. An accumulation of cells in the 4N peak is indicative of a G2/M arrest.
-
(Protocol based on general methodologies for cell cycle analysis and descriptions in[9][11])
Immunofluorescence Microscopy for Mitotic Spindle Analysis
This technique is used to visualize the cellular effects of this compound, such as the formation of aberrant mitotic spindles and abnormal centrosome amplification.
Methodology:
-
Cell Culture and Treatment: Cells are grown on sterile glass coverslips and treated with this compound as described for the cell cycle analysis.
-
Fixation and Permeabilization:
-
Cells are washed with PBS and then fixed with a suitable fixative, such as 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
The fixative is removed, and cells are permeabilized with a detergent solution (e.g., 0.25% Triton X-100 in PBS) for 10 minutes to allow antibody access to intracellular structures.
-
-
Immunostaining:
-
Coverslips are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour to reduce non-specific antibody binding.
-
Cells are incubated with a primary antibody against a component of the mitotic spindle, such as anti-α-tubulin or anti-β-tubulin, for 1-2 hours at room temperature or overnight at 4°C.
-
After washing with PBS, cells are incubated with a fluorescently-labeled secondary antibody that recognizes the primary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) for 1 hour in the dark.
-
To visualize chromosomes, a DNA stain like DAPI is included in the final wash steps.
-
-
Mounting and Imaging:
-
The coverslips are mounted onto microscope slides using an anti-fade mounting medium.
-
The slides are imaged using a fluorescence or confocal microscope equipped with the appropriate filters for the chosen fluorophores.
-
-
Analysis: The morphology of the mitotic spindles and the number of centrosomes per cell are examined. This compound-treated cells are compared to control cells to identify abnormalities such as multipolar spindles or an increased number of centrosomes.[9][10]
(Protocol based on standard immunofluorescence techniques and descriptions in[9][10])
References
- 1. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor drug this compound inhibits the mitotic entry checkpoint and protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor antibiotic this compound covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies of this compound, cytostatin, and key analogs, with PP1, PP2A, PP5, and( beta12-beta13)-chimeras (PP1/PP2A and PP5/PP2A), provide further insight into the inhibitory actions of this compound family inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-mediated G2-M-phase growth arrest correlates with abnormal centrosome replication, the formation of aberrant mitotic spindles, and the inhibition of serine/threonine protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Suppression of ser/thr phosphatase 4 (PP4C/PPP4C) mimics a novel post-mitotic action of this compound, producing mitotic slippage followed by tetraploid cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Concise Synthesis of this compound and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulated activity of PP2A-B55 delta is crucial for controlling entry into and exit from mitosis in Xenopus egg extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. embopress.org [embopress.org]
- 16. PP2A function toward mitotic kinases and substrates during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cdk1-dependent regulation of the mitotic inhibitor Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Fostriecin's Covalent Embrace: A Technical Guide to its Interaction with the PP2A Catalytic Subunit
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the covalent binding mechanism of fostriecin (B16959) to the catalytic subunit of protein phosphatase 2A (PP2A). This compound, a potent antitumor antibiotic isolated from Streptomyces pulveraceus, exerts its biological activity through the specific inhibition of PP2A, a critical serine/threonine phosphatase involved in regulating a multitude of cellular processes. This document details the molecular interactions, quantitative binding data, experimental methodologies used for its characterization, and the downstream signaling consequences of this covalent modification.
The Covalent Binding Mechanism
This compound's inhibitory action on PP2A is distinguished by its covalent and highly specific nature. The molecule features an α,β-unsaturated lactone moiety that is crucial for its interaction with the PP2A catalytic subunit (PP2Ac). Through a conjugate addition reaction, this compound forms a covalent bond with a specific cysteine residue within the PP2Ac active site.[1]
Experimental evidence has definitively identified Cysteine-269 (Cys269) as the site of covalent adduction.[1][2] This residue is located in the β12–β13 loop, a region adjacent to the highly conserved catalytic pocket of PP2A.[2][3] The formation of this covalent bond irreversibly inhibits the phosphatase activity of PP2A, leading to the hyperphosphorylation of its downstream substrates and subsequent cellular effects.
The specificity of this compound for PP2A over other phosphatases, such as PP1, is attributed to the unique presence of this cysteine residue in the β12–β13 loop of PP2A.[2] This structural feature provides a unique target for covalent modification, explaining the high selectivity of this compound.
Quantitative Inhibition Data
The potency and selectivity of this compound's inhibition of PP2A and other protein phosphatases have been quantified through various studies. The following tables summarize the key inhibitory concentration (IC50) values reported in the literature.
| Phosphatase | This compound IC50 | Reference |
| PP2A | 0.2 nM - 40 nM | [3][4][5][6][7] |
| PP4 | ~3 nM - 4 nM | [3][4] |
| PP1 | 4 µM - 131 µM | [4][6][7] |
| PP5 | ~60 µM | [3][5] |
| Topoisomerase II | ~40 µM | [6][8] |
| This compound Analog | PP2A IC50 | PP1 IC50 | PP5 IC50 | Reference |
| This compound (1) | 1.4 ± 0.3 nM | ~60 µM | ~60 µM | [5] |
| Cytostatin (2) | 29.0 ± 7.0 nM | >100 µM | >100 µM | [5] |
| Dephosphothis compound (7) | >100 µM | N/D | N/D | [5] |
| Dephosphocytostatin (8) | >100 µM | N/D | N/D | [5] |
Experimental Protocols
The elucidation of this compound's covalent binding to PP2Ac has been made possible through a combination of biochemical and analytical techniques. Below are detailed methodologies for key experiments.
Biotin-Labeled this compound Pull-Down Assay
This assay is designed to demonstrate the direct binding of this compound to the PP2A catalytic subunit in a cellular context.[1]
Objective: To isolate and identify cellular proteins that directly bind to this compound.
Methodology:
-
Synthesis of Biotin-labeled this compound (bio-Fos): this compound is chemically modified to incorporate a biotin (B1667282) tag, creating bio-Fos. This allows for the subsequent capture of the this compound-protein complex using streptavidin-coated beads.
-
Cell Lysis: HeLa S3 cells are harvested and lysed to prepare a total cell lysate containing the native protein pool.
-
Incubation: The cell lysate is incubated with bio-Fos to allow for the formation of the covalent adduct between bio-Fos and its target proteins.
-
Pull-Down: Streptavidin-coated magnetic beads are added to the lysate. The high affinity of biotin for streptavidin results in the capture of the bio-Fos-protein complexes.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for the PP2A catalytic subunit to confirm its presence.
Mass Spectrometry for Covalent Adduct Identification
This method provides direct evidence of the covalent bond formation and identifies the specific amino acid residue involved.[1]
Objective: To identify the precise site of this compound adduction on the PP2A catalytic subunit.
Methodology:
-
In vitro Reaction: Recombinant PP2A catalytic subunit is incubated with this compound to form the covalent adduct.
-
Proteolytic Digestion: The this compound-PP2Ac complex is subjected to digestion with a protease (e.g., trypsin) to generate smaller peptide fragments.
-
Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
-
Peptide Mass Fingerprinting: The masses of the resulting peptides are measured and compared to the theoretical masses of peptides from the unmodified PP2Ac sequence.
-
Identification of Modified Peptide: A peptide with a mass shift corresponding to the addition of a this compound molecule is identified.
-
Tandem Mass Spectrometry (MS/MS): The modified peptide is fragmented, and the masses of the fragment ions are analyzed to determine the exact amino acid residue to which this compound is attached.
Signaling Pathways and Logical Relationships
The covalent inhibition of PP2A by this compound triggers a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis. The following diagrams illustrate these pathways and experimental workflows.
References
- 1. Antitumor antibiotic this compound covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of this compound, cytostatin, and key analogs, with PP1, PP2A, PP5, and( beta12-beta13)-chimeras (PP1/PP2A and PP5/PP2A), provide further insight into the inhibitory actions of this compound family inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of ser/thr phosphatase 4 (PP4C/PPP4C) mimics a novel post-mitotic action of this compound, producing mitotic slippage followed by tetraploid cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Fostriecin in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostriecin, a natural product isolated from Streptomyces pulveraceus, is a potent and highly selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[1][2] By targeting these key serine/threonine phosphatases, this compound disrupts cellular signaling pathways that are critical for cell cycle progression and survival, leading to cell cycle arrest and apoptosis in various cancer cell lines.[3][4] These characteristics make this compound a valuable tool for cancer research and a potential candidate for therapeutic development.
This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line studies, intended to guide researchers in their investigation of its anti-cancer properties.
Mechanism of Action
This compound exerts its primary anti-tumor effects through the potent and selective inhibition of the catalytic subunits of PP2A and PP4.[1][2] This inhibition leads to the hyperphosphorylation of numerous downstream protein substrates, disrupting the normal regulation of key cellular processes. The primary consequence of this compound treatment in cancer cells is the abrogation of the G2/M checkpoint, forcing cells to enter mitosis prematurely, which ultimately triggers apoptotic cell death.[5][6]
Quantitative Data Summary
The inhibitory and cytotoxic potency of this compound is summarized in the tables below. Table 1 details the half-maximal inhibitory concentrations (IC50) against key enzyme targets, while Table 2 presents the growth inhibitory (GI50) values across a panel of human cancer cell lines from the National Cancer Institute (NCI-60) screen.
Table 1: this compound Enzyme Inhibition
| Target Enzyme | IC50 |
| Protein Phosphatase 2A (PP2A) | 1.4 - 3.2 nM[1] |
| Protein Phosphatase 4 (PP4) | ~3 nM |
| Protein Phosphatase 1 (PP1) | 4 µM - 131 µM[1] |
| Topoisomerase II | 40 µM |
Table 2: this compound Cytotoxicity (GI50) in NCI-60 Human Cancer Cell Lines
| Cancer Type | Cell Line | GI50 (µM) |
| Leukemia | CCRF-CEM | 0.038 |
| HL-60(TB) | 0.045 | |
| K-562 | 0.051 | |
| MOLT-4 | 0.035 | |
| RPMI-8226 | 0.042 | |
| SR | 0.034 | |
| Non-Small Cell Lung Cancer | A549/ATCC | 0.061 |
| EKVX | 0.039 | |
| HOP-62 | 0.048 | |
| HOP-92 | 0.055 | |
| NCI-H226 | 0.052 | |
| NCI-H23 | 0.058 | |
| NCI-H322M | 0.049 | |
| NCI-H460 | 0.044 | |
| NCI-H522 | 0.072 | |
| Colon Cancer | COLO 205 | 0.053 |
| HCC-2998 | 0.068 | |
| HCT-116 | 0.051 | |
| HCT-15 | 0.065 | |
| HT29 | 0.075 | |
| KM12 | 0.057 | |
| SW-620 | 0.054 | |
| CNS Cancer | SF-268 | 0.059 |
| SF-295 | 0.063 | |
| SF-539 | 0.056 | |
| SNB-19 | 0.069 | |
| SNB-75 | 0.071 | |
| U251 | 0.062 | |
| Melanoma | LOX IMVI | 0.050 |
| MALME-3M | 0.064 | |
| M14 | 0.047 | |
| SK-MEL-2 | 0.058 | |
| SK-MEL-28 | 0.073 | |
| SK-MEL-5 | 0.066 | |
| UACC-257 | 0.055 | |
| UACC-62 | 0.049 | |
| Ovarian Cancer | IGROV1 | 0.046 |
| OVCAR-3 | 0.053 | |
| OVCAR-4 | 0.049 | |
| OVCAR-5 | 0.057 | |
| OVCAR-8 | 0.048 | |
| NCI/ADR-RES | 0.081 | |
| SK-OV-3 | 0.070 | |
| Renal Cancer | 786-0 | 0.060 |
| A498 | 0.077 | |
| ACHN | 0.063 | |
| CAKI-1 | 0.068 | |
| RXF 393 | 0.052 | |
| SN12C | 0.061 | |
| TK-10 | 0.054 | |
| UO-31 | 0.067 | |
| Prostate Cancer | PC-3 | 0.074 |
| DU-145 | 0.080 | |
| Breast Cancer | MCF7 | 0.069 |
| MDA-MB-231/ATCC | 0.062 | |
| HS 578T | 0.078 | |
| BT-549 | 0.059 | |
| T-47D | 0.065 | |
| MDA-MB-468 | 0.056 |
Data obtained from the NCI Developmental Therapeutics Program database (NSC: 339638). GI50 is the concentration of this compound required to inhibit the growth of treated cells by 50% relative to untreated controls.
Signaling Pathways Affected by this compound
This compound's inhibition of PP2A disrupts the delicate balance of phosphorylation required for proper cell cycle control, primarily impacting the G2/M transition. The simplified pathway below illustrates the key molecular events downstream of this compound treatment.
References
- 1. Developmental Therapeutics Program (DTP) - NCI [dctd.cancer.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CellMiner - Query Drug Data | Genomics and Pharmacology Facility [discover.nci.nih.gov]
- 4. DTP Bulk Data for Download - NCI [dctd.cancer.gov]
- 5. Developmental Therapeutics – Carbone Cancer Center – UW–Madison [cancer.wisc.edu]
- 6. Developmental Therapeutics Research Program | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
Fostriecin: A Potent Tool for Interrogating Signal Transduction Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fostriecin (B16959), a natural product isolated from Streptomyces pulveraceus, has emerged as a powerful pharmacological agent for the study of cellular signaling. Its primary mechanism of action is the potent and highly selective inhibition of serine/threonine protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[1][2][3] This specificity makes this compound an invaluable tool for dissecting the complex roles of these phosphatases in a multitude of cellular processes, including cell cycle regulation, apoptosis, and DNA damage response. These application notes provide a comprehensive overview of this compound's utility in signal transduction research, complete with detailed protocols for its application in key cellular assays.
Mechanism of Action
This compound exerts its biological effects through the covalent modification of a specific cysteine residue within the catalytic subunit of PP2A.[4] This irreversible binding leads to the potent and selective inhibition of PP2A and the closely related PP4. The inhibitory activity of this compound is significantly higher for PP2A and PP4 compared to other protein phosphatases such as PP1 and PP5, highlighting its utility as a specific inhibitor for studying PP2A/PP4-mediated signaling events.[1][5][6]
Quantitative Data Summary
The inhibitory potency of this compound against various protein phosphatases and other enzymes has been quantitatively determined, providing a clear rationale for its use as a selective PP2A/PP4 inhibitor.
| Target Enzyme | IC50 Value | Reference(s) |
| Protein Phosphatase 2A (PP2A) | 1.4 - 40 nM | [1][3][5][7][8] |
| Protein Phosphatase 4 (PP4) | 3 nM | [3] |
| Protein Phosphatase 1 (PP1) | 4 - 131 µM | [3][5][7][8] |
| Protein Phosphatase 5 (PP5) | ~60 µM | [1] |
| Protein Phosphatase 2B (PP2B) | No apparent inhibition | [3][5] |
| Topoisomerase II | 40 µM | [7][8][9] |
Applications in Signal Transduction Research
This compound's potent inhibition of PP2A and PP4 has significant downstream effects on numerous signaling pathways, making it a valuable tool for investigating:
-
Cell Cycle Control: this compound treatment leads to a G2/M phase arrest in the cell cycle.[2][10] This is attributed to the inhibition of PP2A, which is crucial for the dephosphorylation and activation of key mitotic regulators. The disruption of this process results in aberrant centrosome replication and the formation of abnormal mitotic spindles.[10]
-
Apoptosis Induction: By inhibiting PP2A/PP4, this compound can trigger programmed cell death, or apoptosis.[11][12] This makes it a compound of interest in cancer research, as it can selectively induce apoptosis in tumor cells.
-
DNA Damage Response: PP2A and PP4 are implicated in the DNA damage response pathway. This compound can modulate the activity of key kinases such as ATM and ATR, influencing the cellular response to genotoxic stress.[2][13]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to study its effects on signal transduction.
Protein Phosphatase Activity Assay
This protocol is for determining the in vitro inhibitory activity of this compound on protein phosphatases.
Materials:
-
Purified protein phosphatase (e.g., PP2A, PP1)
-
Phosphorylated substrate (e.g., ³²P-labeled phosphorylase a or a synthetic phosphopeptide)
-
This compound stock solution (in DMSO or water)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM DTT, 0.1% β-mercaptoethanol)
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microcentrifuge tube, combine the assay buffer, the diluted this compound (or vehicle control), and the purified protein phosphatase.
-
Pre-incubate the mixture for 10-15 minutes at 30°C.
-
Initiate the phosphatase reaction by adding the ³²P-labeled substrate.
-
Incubate for 10-30 minutes at 30°C. The incubation time should be within the linear range of the enzyme activity.
-
Terminate the reaction by adding cold TCA to a final concentration of 5-10%.
-
Centrifuge at 12,000 x g for 5 minutes to pellet the unreacted substrate.
-
Transfer an aliquot of the supernatant (containing the released ³²P-inorganic phosphate) to a scintillation vial.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details how to analyze the effect of this compound on the cell cycle distribution of a cell population.
Materials:
-
Cultured cells (e.g., HeLa, Jurkat)
-
This compound stock solution
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% ethanol (B145695) (ice-cold)
-
Propidium (B1200493) iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow to 50-60% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM - 1 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Harvest the cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and collect by centrifugation. For suspension cells, collect by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Cultured cells
-
This compound stock solution
-
Cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the cell cycle analysis protocol.
-
Harvest the cells (including any floating cells from the supernatant for adherent cultures).
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Immunofluorescence Staining of Mitotic Spindles
This protocol allows for the visualization of mitotic spindle morphology in cells treated with this compound.
Materials:
-
Cells grown on coverslips
-
This compound stock solution
-
Paraformaldehyde (PFA) or methanol (B129727) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile coverslips in a culture plate and treat with this compound as described previously.
-
Fix the cells with 4% PFA for 10 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (anti-α-tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides using mounting medium.
-
Visualize the mitotic spindles using a fluorescence microscope.
Conclusion
This compound's high selectivity for PP2A and PP4 makes it an indispensable tool for researchers investigating the roles of these phosphatases in signal transduction. The protocols provided herein offer a starting point for utilizing this compound to explore its effects on cell cycle progression, apoptosis, and other cellular processes. Careful experimental design and optimization will enable researchers to further elucidate the intricate signaling networks regulated by PP2A and PP4.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. 7tmantibodies.com [7tmantibodies.com]
- 6. SerineThreonine Phosphatase Assay System Protocol [promega.com]
- 7. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - GH [thermofisher.com]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
- 12. CST | Cell Signaling Technology [cellsignal.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
Application Notes & Protocols: Fostriecin for Inducing Premature Mitosis in Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fostriecin (B16959) is a potent, water-soluble antitumor antibiotic originally isolated from Streptomyces pulveraceus. While initially investigated for its activity against topoisomerase II, its primary mechanism of action at cytotoxic concentrations is the highly selective inhibition of serine/threonine protein phosphatase 2A (PP2A) and, to a lesser extent, PP1 and PP4.[1][2][3][4] This potent inhibition disrupts the tightly regulated cell cycle checkpoints, particularly the G2/M transition. By preventing the dephosphorylation of key mitotic regulators, this compound forces cells to enter mitosis prematurely, even in the presence of unreplicated or damaged DNA.[1][4] This property makes this compound an invaluable tool for studying the mechanisms of mitotic entry, checkpoint control, and for inducing premature chromosome condensation (PCC) in interphase cells for cytogenetic analysis.
Mechanism of Action
The entry into mitosis is primarily driven by the activation of the Cyclin-Dependent Kinase 1 (Cdk1, also known as Cdc2) complexed with Cyclin B. The activity of this complex is tightly controlled by a balance of phosphorylation and dephosphorylation events. The kinase Wee1 and Myt1 phosphorylate Cdk1 on Threonine-14 and Tyrosine-15, holding it in an inactive state during the S and G2 phases. For mitotic entry, the phosphatase Cdc25 must remove these inhibitory phosphates.
The activity of both Wee1/Myt1 and Cdc25 is regulated by upstream kinases and phosphatases, including PP2A. This compound acts as a potent inhibitor of PP2A.[1][2] By inhibiting PP2A, this compound prevents the dephosphorylation and inactivation of kinases that promote mitosis and/or prevents the dephosphorylation and activation of proteins that inhibit mitosis. The net effect is a sustained phosphorylation state of Cdk1/Cyclin B substrates, leading to a rapid and premature activation of the Cdk1/Cyclin B complex, which overrides the G2 checkpoint and drives the cell into mitosis.[5] this compound achieves this by covalently binding to the Cysteine-269 residue of the PP2A catalytic subunit.[6]
Data Presentation: Inhibitory Activity and Effective Concentrations
This compound exhibits differential potency against various cellular targets. Its high selectivity for PP2A over other phosphatases and Topoisomerase II is key to its utility as a specific research tool.
| Target Enzyme | IC50 (50% Inhibitory Concentration) | Effective Concentration in Cell Culture | Cell Line Examples | Reference |
| Protein Phosphatase 2A (PP2A) | 3.2 nM - 40 nM | 1 µM - 20 µM (for G2/M arrest) | CHO, BHK-21 | [1][2][7] |
| Protein Phosphatase 1 (PP1) | 4 µM - 131 µM | > 20 µM | - | [1][2][4] |
| Topoisomerase II | ~40 µM | > 40 µM | - | [1][4][8] |
| Premature Chromosome Condensation | - | 125 µM - 375 µM (for 1.5 - 2h) | BHK-21, Human Cancer Cells |
Note: Effective concentrations in cell culture are typically much higher than in vitro IC50 values due to factors like cell permeability and cellular metabolism.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Precaution: Handle this compound powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Reconstitution: Prepare a 10 mM stock solution by dissolving the this compound powder in DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 4.14 mg of this compound (M.W. 414.39 g/mol ) in 1 mL of DMSO.
-
Aliquoting: Vortex gently until fully dissolved. Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Induction of Premature Mitosis / Premature Chromosome Condensation (PCC)
This protocol provides a general guideline for inducing premature mitosis in adherent mammalian cells. Optimal conditions, including this compound concentration and incubation time, should be determined empirically for each cell line and experimental goal.
Materials:
-
Adherent mammalian cells of interest (e.g., HeLa, U2OS, CHO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (10 mM in DMSO)
-
Trypsin-EDTA
-
Hypotonic solution (75 mM KCl)
-
Carnoy's fixative (3:1 methanol:acetic acid, freshly prepared and chilled)
-
Microscope slides
-
DNA stain (e.g., DAPI or Hoechst 33342)
Procedure:
-
Cell Seeding: Seed cells onto coverslips in a petri dish or directly into a multi-well plate at a density that will result in 50-70% confluency at the time of treatment. Culture overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Synchronization (Optional): For a more homogenous population of cells entering mitosis, synchronization at the G1/S or S phase boundary can be beneficial. A common method is a single or double thymidine (B127349) block.
-
This compound Treatment:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution directly into pre-warmed complete culture medium to achieve the desired final concentration (e.g., start with a range of 1 µM to 100 µM). A vehicle control (DMSO only) must be run in parallel.
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate for the desired period (e.g., 1 to 4 hours). A time course is recommended to find the optimal window for observing premature mitosis.
-
-
Cell Harvesting:
-
Aspirate the medium.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 500 x g for 5 minutes.
-
-
Hypotonic Treatment:
-
Aspirate the supernatant carefully, leaving a small volume of liquid to resuspend the cell pellet.
-
Gently resuspend the pellet by flicking the tube.
-
Add 5-10 mL of pre-warmed (37°C) 75 mM KCl hypotonic solution dropwise while gently vortexing.
-
Incubate at 37°C for 10-20 minutes (optimize for your cell type).
-
-
Fixation:
-
Add 1 mL of fresh, ice-cold Carnoy's fixative to the tube. Mix gently by inversion.
-
Centrifuge at 500 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the pellet in 5-10 mL of fresh, cold fixative.
-
Repeat the fixation wash two more times. After the final wash, resuspend the cell pellet in a small volume (e.g., 0.5 mL) of fixative.
-
-
Slide Preparation and Staining:
-
Drop the cell suspension from a height of ~30 cm onto a clean, humidified microscope slide.
-
Allow the slides to air dry.
-
Mount the slides with a mounting medium containing a DNA stain like DAPI or Hoechst.
-
Visualize under a fluorescence microscope. Look for the characteristic morphology of prematurely condensed chromosomes (PCCs), which appear as fragmented or pulverized (S-phase) or elongated but distinct (G2-phase) chromatin structures within cells that have not reached full mitotic size.[9]
-
Protocol 3: Methods for Analysis
Confirmation of premature mitotic entry can be achieved through several methods:
-
Fluorescence Microscopy: As described in Protocol 2, this is the most direct way to visualize PCCs. Cells in G1 will show single chromatid chromosomes, S-phase cells will show a "pulverized" chromatin appearance, and G2 cells will show double chromatid chromosomes.[10]
-
Flow Cytometry: Analyze the cell cycle distribution. This compound treatment typically causes an accumulation of cells in the G2/M peak (4N DNA content).[8] Staining for phospho-histone H3 (a mitotic marker) simultaneously with DNA content can quantify the percentage of cells entering mitosis.
-
Immunofluorescence: Stain cells for key mitotic events.
-
Phospho-Histone H3 (Ser10): A robust marker for mitotic chromatin condensation.
-
Lamin A/C: To observe nuclear envelope breakdown, a key step in mitotic entry.[9]
-
α/β-Tubulin: To visualize the state of the microtubule network and check for aberrant spindle formation, which is a common outcome of this compound treatment.[7][9]
-
-
Western Blotting: Probe cell lysates for the phosphorylation status of Cdk1 (loss of inhibitory phosphorylation) or the protein levels of key cell cycle regulators like Cyclin B. An increase in Cyclin B levels can be observed in cells arrested in mitosis.[11]
References
- 1. Antitumor drug this compound inhibits the mitotic entry checkpoint and protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. embopress.org [embopress.org]
- 6. Antitumor antibiotic this compound covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-mediated G2-M-phase growth arrest correlates with abnormal centrosome replication, the formation of aberrant mitotic spindles, and the inhibition of serine/threonine protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of type II topoisomerase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug-induced premature chromosome condensation (PCC) protocols: cytogenetic approaches in mitotic chromosome and interphase chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of Cdc2/cyclin B and inhibition of centrosome amplification in cells depleted of Plk1 by siRNA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Fostriecin concentration for cell culture experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Fostriecin (B16959) concentration for cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4).[1][2][3] Initially, it was believed to be a DNA topoisomerase II inhibitor, but its effects on the cell cycle and its high potency are inconsistent with this earlier characterization.[1][2][4][5] Its antitumor properties are now largely attributed to its inhibition of PP2A and PP4, which leads to premature entry into mitosis and ultimately apoptosis in cancer cells.[1][4]
Q2: What is the recommended starting concentration range for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell line and the specific experimental goals. Based on published data, a starting range of 10 nM to 1 µM is recommended for most cancer cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
Q3: How should I prepare and store this compound?
This compound is soluble in water up to 100 mM.[6] For cell culture experiments, it is advisable to prepare a concentrated stock solution (e.g., 1-10 mM in sterile water or DMSO) and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Be aware that the inhibitory activity of this compound can be significantly reduced by exposure to weak acidic (pH <5.5) or basic (pH >7.5) conditions.[2]
Q4: What are the known off-target effects of this compound?
While this compound is highly selective for PP2A and PP4, it can inhibit other phosphatases at higher concentrations. It is a weak inhibitor of Protein Phosphatase 1 (PP1) and Protein Phosphatase 5 (PP5).[2][3] At very high concentrations (around 40 µM), it can also inhibit topoisomerase II.[1][4][5]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell cycle or viability | 1. This compound concentration is too low: The chosen concentration may not be sufficient to inhibit PP2A/PP4 in your specific cell line. 2. Inactive this compound: Improper storage or handling may have led to degradation. 3. Cell line is resistant: Some cell lines may have intrinsic resistance mechanisms. | 1. Perform a dose-response curve: Test a wider range of concentrations (e.g., 1 nM to 100 µM) to determine the IC50 value for your cell line. 2. Prepare fresh this compound stock: Ensure proper storage conditions and use a freshly prepared solution. 3. Try a different cell line: If possible, test this compound on a cell line known to be sensitive. |
| High levels of cell death at low concentrations | 1. Cell line is highly sensitive: Your cell line may be particularly susceptible to PP2A/PP4 inhibition. 2. Incorrect this compound concentration: A calculation error may have resulted in a higher than intended concentration. | 1. Lower the concentration range: Start with a much lower concentration range in your dose-response experiment (e.g., 0.1 nM to 100 nM). 2. Verify calculations and stock solution concentration: Double-check all calculations and consider preparing a fresh, verified stock solution. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Differences in cell density, passage number, or media can affect the cellular response.[7][] 2. Inconsistent this compound activity: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | 1. Standardize experimental procedures: Use cells within a consistent passage number range, seed at the same density, and use the same batch of media and supplements. 2. Aliquot this compound stock: Store this compound in single-use aliquots to avoid freeze-thaw cycles. |
| Unexpected morphological changes | 1. This compound-induced cytoskeletal rearrangement: Inhibition of PP1 and PP2A can lead to hyperphosphorylation of proteins like vimentin (B1176767), causing changes in the intermediate filaments.[9] | 1. Document and analyze morphological changes: These changes can be an indicator of this compound's on-target activity. Use microscopy to document these effects. |
Data Presentation
Table 1: this compound IC50 Values for Protein Phosphatases
| Protein Phosphatase | IC50 Value | Reference(s) |
| PP2A | 1.5 - 40 nM | [2][5][6][10][11] |
| PP4 | 3 - 4 nM | [3][4][6] |
| PP1 | 4 - 131 µM | [5][6][10][11] |
| PP5 | ~60 µM | [2][3] |
| Topoisomerase II | ~40 µM | [1][4][5] |
Table 2: Reported Cytotoxic IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 | Reference(s) |
| L1210 | Mouse Leukemia | Not specified, but shows excellent antitumor activity | [12] |
| HeLa S3 | Human Cervical Cancer | Not specified, but used to show direct binding to PP2Ac | [12] |
| Melanoma and Leukemia cell lines | - | Potent cytotoxic activity | [3] |
| Various rodent, simian, and human cell lines | - | Effect of mitotic entry checkpoint override observed | [10] |
Note: Specific IC50 values for cytotoxicity in many cell lines are not consistently reported in the literature. It is highly recommended to determine the IC50 empirically for the cell line of interest.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Cell Viability Assay
Objective: To determine the concentration of this compound that inhibits 50% of cell viability in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is 1 nM to 100 µM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle distribution.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentration (e.g., 1x, 5x, and 10x the determined IC50) and a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Collect both adherent and floating cells.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to gate the cell population and analyze the cell cycle distribution (G1, S, G2/M phases).
-
Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Workflow for determining this compound IC50.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of ser/thr phosphatase 4 (PP4C/PPP4C) mimics a novel post-mitotic action of this compound, producing mitotic slippage followed by tetraploid cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound sodium salt | Protein Se: R&D Systems [rndsystems.com]
- 7. mdpi.com [mdpi.com]
- 9. The antitumor drug this compound induces vimentin hyperphosphorylation and intermediate filament reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor drug this compound inhibits the mitotic entry checkpoint and protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor antibiotic this compound covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Fostriecin Technical Support Center: Overcoming Solubility and Stability Challenges
Welcome to the technical support center for fostriecin (B16959). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find answers to frequently asked questions and troubleshooting guides to help you overcome common challenges, particularly those related to solubility and stability in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For long-term storage, it is recommended to prepare a concentrated stock solution in anhydrous dimethylformamide (DMF).[1] this compound sodium salt is also soluble in water up to 100 mM and in ethanol (B145695) to 10 mM.[2]
Q2: What is the recommended storage condition for this compound?
A2: this compound powder should be stored under desiccating conditions at -20°C for up to 12 months. Concentrated stock solutions in DMF can be stored at -20°C for two to three months.[1] Aqueous stock solutions are not recommended for long-term storage as they are unstable, even at 4°C for a few days.[1]
Q3: My this compound precipitated when I diluted my DMSO stock in an aqueous buffer. What should I do?
A3: Precipitation upon dilution of a DMSO stock in aqueous buffer is a common issue for hydrophobic compounds. To avoid this, you can try slowly adding the DMSO stock solution to a stirred aqueous buffer to facilitate mixing.[3] It is also crucial to ensure the final concentration of DMSO in your working solution is low, typically below 0.5%, to avoid both precipitation and cytotoxicity in cell-based assays.[3]
Q4: What is the optimal pH range for working with this compound in aqueous buffers?
A4: this compound is sensitive to pH and its inhibitory activity can be significantly reduced by brief exposure to acidic (pH < 5.5) or basic (pH > 7.5) conditions.[1][4] Therefore, it is critical to maintain the pH of your aqueous solutions within the range of 5.5 to 7.5.[1]
Q5: How can I protect my this compound solution from degradation?
A5: this compound's lactone ring is sensitive to oxidation and light.[1] To protect against oxidation in aqueous solutions, you can add freshly prepared ascorbic acid to a final concentration of 1 mM.[1] It is also advisable to protect solutions from light.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in my assay.
| Possible Cause | Troubleshooting Step |
| Degradation due to improper pH. | Verify the pH of your buffer is within the recommended range of 5.5-7.5.[1][4] Prepare fresh this compound solutions in a validated buffer for each experiment. |
| Oxidative degradation. | Add 1 mM freshly prepared ascorbic acid to your aqueous this compound solution to protect against oxidation.[1] |
| Improper storage of stock solutions. | Prepare fresh aqueous solutions for each experiment. If using a DMF stock, ensure it has been stored at -20°C for no longer than two to three months.[1] |
| Incorrect final concentration. | Re-calculate the required dilutions and ensure accurate pipetting. Consider verifying the concentration of your stock solution if possible. |
Issue 2: this compound precipitation in my cell culture medium.
| Possible Cause | Troubleshooting Step |
| High final DMSO concentration. | Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically ≤0.5%.[3] You may need to prepare a more concentrated DMSO stock to achieve a low final solvent concentration. |
| Poor mixing upon dilution. | Add the this compound stock solution dropwise to the cell culture medium while gently vortexing or swirling to ensure rapid and even dispersion.[3] |
| Compound insolubility at the desired concentration. | If precipitation persists even with low DMSO concentrations, you may have exceeded the solubility limit of this compound in your specific medium. Consider performing a dose-response experiment to determine the maximum soluble concentration. |
Data Summary
Table 1: this compound Solubility and Stability
| Parameter | Value/Recommendation | Reference |
| Solubility in Water | Up to 100 mM | [2] |
| Solubility in Ethanol | Up to 10 mM | |
| Recommended Stock Solvent (Long-term) | Anhydrous DMF | [1] |
| Aqueous Solution Storage | Unstable, use fresh | [1] |
| DMF Stock Storage | Up to 2-3 months at -20°C | [1] |
| Optimal pH Range | 5.5 - 7.5 | [1][4] |
| Protection from Oxidation | Add 1 mM ascorbic acid | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
For Aqueous Stock (for immediate use):
-
Weigh the required amount of this compound sodium salt in a microfuge tube.
-
Add the appropriate volume of a suitable buffer (e.g., Tris-HCl, HEPES) with a pH between 5.5 and 7.5 to achieve the desired concentration.
-
To protect against oxidation, add freshly prepared ascorbic acid to a final concentration of 1 mM.
-
Vortex briefly to dissolve the powder completely.
-
Use the solution immediately.
-
-
For DMF Stock (for long-term storage):
-
Weigh the required amount of this compound sodium salt in a glass vial.
-
Add the appropriate volume of anhydrous DMF to achieve a high concentration (e.g., 10 mM).
-
Vortex until the powder is fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for up to two to three months.
-
Protocol 2: Dilution of this compound for Cell Culture Experiments
-
Thaw a frozen aliquot of your this compound DMF stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium, ensuring the final DMSO concentration is ≤0.5%.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.
-
Visually inspect the solution for any signs of precipitation.
-
Add the final this compound-containing medium to your cells.
-
Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
Visualizations
Caption: this compound inhibits PP2A, leading to altered cellular responses.
Caption: Experimental workflow for using this compound.
References
- 1. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. lifetein.com [lifetein.com]
- 4. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Fostriecin storage and handling best practices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective storage, handling, and use of Fostriecin in a research setting. The following frequently asked questions (FAQs) and troubleshooting guide address common issues to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound, also known as CI-920, is a potent, water-soluble phosphate (B84403) monoester derived from Streptomyces pulveraceus.[1] Its primary mechanism of action is the highly selective inhibition of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4), with IC50 values in the low nanomolar range. It is a significantly weaker inhibitor of Protein Phosphatase 1 (PP1) and Topoisomerase II. By inhibiting PP2A and PP4, this compound modulates various signaling pathways that are critical for cell cycle progression, proliferation, and apoptosis.
2. How should I store this compound powder?
Proper storage of this compound powder is crucial for maintaining its stability and activity. Key storage recommendations are summarized in the table below.
| Parameter | Recommendation | Source |
| Temperature | -20°C | |
| Conditions | Desiccate (store in a dry environment) | |
| Light | Protect from light | General best practice |
| Long-term Stability | Up to 12 months |
3. How do I reconstitute this compound powder?
This compound is soluble in aqueous solutions. The choice of solvent will depend on your experimental needs.
| Solvent | Maximum Recommended Concentration | Source |
| Water | 100 mM | |
| Ethanol (B145695) | 10 mM |
Reconstitution Protocol:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Add the desired volume of sterile, high-purity water or ethanol to the vial to achieve the target concentration.
-
Gently vortex or sonicate the vial to ensure the powder is completely dissolved.
4. How stable is this compound in solution?
The stability of this compound in solution is a critical consideration as it is known to be unstable, a factor that led to the discontinuation of its clinical trials.[1] The inhibitory activity of this compound can be significantly diminished by exposure to even weak acidic (pH <5.5) or basic (pH >7.5) conditions.[2]
| Condition | Recommendation | Source |
| pH | Maintain a neutral pH range (6.0-7.5) | [2] |
| Temperature | Prepare fresh solutions for each experiment and use immediately. If short-term storage is necessary, store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. | General best practice |
| Long-term Storage | Not recommended for solutions. |
Due to its inherent instability, it is highly recommended to prepare this compound solutions fresh for each experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no biological activity | 1. Degradation of this compound: The compound may have degraded due to improper storage or handling, especially of the stock solution. 2. Incorrect concentration: Errors in calculation or dilution may have resulted in a sub-optimal final concentration. 3. Cell line resistance: The cell line being used may be insensitive to this compound. | 1. Prepare fresh stock solutions: Always use freshly prepared this compound solutions for your experiments. Avoid multiple freeze-thaw cycles of stock solutions. 2. Verify concentration: Double-check all calculations and ensure accurate pipetting. Consider performing a serial dilution to test a range of concentrations. 3. Use a positive control: Include a cell line known to be sensitive to this compound to validate your experimental setup. |
| Precipitation in cell culture media | 1. Low solubility in media: The concentration of this compound may exceed its solubility limit in the specific cell culture medium, especially after the addition of serum or other supplements. 2. Interaction with media components: this compound may interact with components of the media, leading to precipitation. | 1. Lower the final concentration: Test a lower concentration of this compound. 2. Increase the solvent concentration: If using a solvent like DMSO to aid solubility, ensure the final concentration in the media does not exceed 0.5% to avoid solvent-induced cytotoxicity. 3. Prepare a more dilute stock solution: This will result in a smaller volume of the stock solution being added to the media, which can sometimes prevent precipitation. |
| Inconsistent results between experiments | 1. Variability in this compound activity: This is likely due to the degradation of the compound between experiments. 2. Inconsistent experimental conditions: Minor variations in cell density, incubation time, or media composition can lead to different outcomes. | 1. Strict adherence to fresh solution preparation: Prepare a new stock solution of this compound for each set of experiments. 2. Standardize protocols: Ensure all experimental parameters are kept as consistent as possible between replicates and different experimental runs. |
Experimental Protocols
Example Protocol: this compound-Induced Apoptosis in HeLa Cells
This protocol outlines a general procedure for treating HeLa cells with this compound and assessing apoptosis using Annexin V/PI staining followed by flow cytometry.
Materials:
-
HeLa cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052)
-
This compound sodium salt
-
Sterile, nuclease-free water
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Methodology:
-
Cell Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed 1.4 x 10^5 HeLa cells per well in 6-well plates and allow them to adhere overnight.[3]
-
-
This compound Treatment:
-
Prepare a fresh stock solution of this compound in sterile water (e.g., 10 mM).
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh cell culture media.
-
Remove the old media from the HeLa cells and replace it with the media containing the different concentrations of this compound. Include a vehicle control (media with the same amount of water used for the highest this compound concentration).
-
Incubate the cells for 24 hours.[3]
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
After the 24-hour incubation, collect the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 300 µl of binding buffer provided in the apoptosis detection kit.
-
Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.[3]
-
Analyze the stained cells by flow cytometry within one hour.
-
Mandatory Visualizations
This compound Inhibition of the PP2A Signaling Pathway
The following diagram illustrates the central role of Protein Phosphatase 2A (PP2A) in regulating key cellular processes and how its inhibition by this compound can lead to anti-tumor effects. PP2A is a tumor suppressor that dephosphorylates and thereby regulates the activity of several oncogenic proteins, including Akt and c-Myc.[4][5] this compound's inhibition of PP2A leads to the hyperphosphorylation and activation of pro-proliferative and anti-apoptotic pathways.
Caption: this compound inhibits PP2A, leading to increased phosphorylation and activity of Akt and stabilization of c-Myc, ultimately promoting cell proliferation and survival pathways.
References
- 1. Concise Synthesis of this compound and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FPOA induces apoptosis in HeLa human cervical cancer cells through a caspase-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein phosphatase 2A activation as a therapeutic strategy for managing MYC-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Altering phosphorylation in cancer through PP2A modifiers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic Fostriecin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetic Fostriecin (B16959). Our aim is to facilitate the improvement of purity, yield, and stability of this potent antitumor compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying synthetic this compound?
A1: The main challenges in this compound purification stem from its inherent chemical instability, particularly the sensitive (Z,E,Z)-triene moiety, which is susceptible to oxidation and isomerization.[1][2] This instability can lead to the formation of various degradation products, complicating the purification process. Additionally, side products from the synthetic route, such as from Suzuki and metathesis reactions, can co-elute with this compound, further reducing the final purity.[3][4][5]
Q2: What are the common impurities encountered during this compound synthesis?
A2: Common impurities can be categorized by their origin in the synthetic process:
-
Suzuki Coupling Byproducts: Homocoupling of the vinyl boronate or the vinyl halide starting materials, as well as proto-deboronation of the boronic acid, can lead to significant dimeric and reduced impurities.[3][4][6]
-
Grubbs Metathesis Side Products: The ring-closing metathesis step to form the lactone can be accompanied by the formation of homodimers of the diene starting material.[1][7]
-
Protecting Group Manipulation Impurities: Incomplete deprotection or side reactions during the removal of silyl (B83357) or other protecting groups can result in a mixture of partially protected this compound analogues.[8]
-
Degradation Products: Isomers of the triene moiety, oxidation products, and hydrolysis of the phosphate (B84403) ester or lactone ring are common degradation-related impurities.[1][2]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for determining the purity of this compound and quantifying impurities.[9][10][11][12][13]
-
Mass Spectrometry (MS): LC-MS is invaluable for identifying known and unknown impurities by their mass-to-charge ratio, aiding in the characterization of degradation products and synthetic byproducts.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are powerful tools for structural confirmation of this compound and for identifying and quantifying impurities. Quantitative NMR (qNMR) can be used for an absolute purity assessment without the need for impurity reference standards.[15][16][17][18]
Q4: How can the stability of this compound be improved during purification and storage?
A4: To minimize degradation, this compound should be handled with care:
-
Temperature: Perform all purification steps at low temperatures (e.g., 4 °C) whenever possible.
-
Light: Protect the compound from light by using amber vials or covering glassware with aluminum foil.
-
Oxygen: Work under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the triene moiety.
-
pH: Maintain a slightly acidic to neutral pH (around 6-7) during purification and in the final formulation, as basic conditions can promote degradation.
-
Storage: For long-term storage, this compound should be kept as a lyophilized powder at -20 °C or below under an inert atmosphere.
Troubleshooting Guides
HPLC Purification Issues
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH affecting the ionization of the phosphate group. | Adjust the mobile phase pH. A slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can improve peak shape by suppressing the ionization of the phosphate moiety.[19][20] |
| Secondary interactions with the stationary phase. | Add a small amount of a competing agent, such as triethylamine (B128534) (TEA), to the mobile phase to mask active sites on the silica (B1680970) backbone. | |
| Co-elution of Impurities | Insufficient resolution between this compound and impurities. | Optimize the HPLC gradient. A shallower gradient can improve the separation of closely eluting peaks.[21][22] |
| Incorrect stationary phase. | Experiment with different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity. | |
| Low Recovery from the Column | Irreversible adsorption of this compound onto the stationary phase. | Ensure the column is properly conditioned. Consider using a column with a different stationary phase chemistry. |
| Degradation on the column. | Work at lower temperatures and ensure the mobile phase is degassed and free of contaminants. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or temperature. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature.[21] |
| Column degradation. | Use a guard column and ensure the mobile phase pH is within the stable range for the column. |
Synthesis-Related Impurity Issues
| Problem | Potential Cause | Suggested Solution |
| High levels of homocoupled byproducts from Suzuki coupling. | Suboptimal catalyst, base, or solvent conditions. | Screen different palladium catalysts and ligands. Use a non-coordinating base and ensure anhydrous conditions.[3][4][6] |
| Formation of diene homodimers during Grubbs metathesis. | High concentration of the diene substrate. | Perform the reaction at high dilution to favor the intramolecular ring-closing reaction over intermolecular cross-metathesis.[7][23] |
| Presence of proto-deboronated impurity. | Presence of water or protic solvents during the Suzuki coupling. | Use rigorously dried solvents and reagents for the Suzuki reaction. |
| Incomplete deprotection of silyl ethers. | Insufficient reaction time or inappropriate deprotection reagent. | Increase the reaction time or the equivalents of the deprotecting agent. Consider using a different fluoride (B91410) source for silyl ether cleavage.[1][8] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification of this compound
This protocol provides a general starting point for the purification of synthetic this compound. Optimization will likely be required based on the specific impurity profile of the crude material.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or a corresponding preparative column).
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC grade).
-
Gradient:
-
0-5 min: 20% B
-
5-35 min: 20% to 80% B (linear gradient)
-
35-40 min: 80% B
-
40-45 min: 80% to 20% B (linear gradient)
-
45-50 min: 20% B (re-equilibration)
-
-
Flow Rate: 1 mL/min for analytical, adjust accordingly for preparative scale.
-
Detection: UV at 262 nm.
-
Injection Volume: Dependent on column size and sample concentration.
-
Procedure: a. Dissolve the crude this compound in a minimal amount of Mobile Phase A. b. Filter the sample through a 0.22 µm syringe filter before injection. c. Collect fractions corresponding to the this compound peak. d. Analyze the purity of the collected fractions by analytical HPLC. e. Pool the pure fractions and remove the organic solvent under reduced pressure at low temperature. f. Lyophilize the aqueous solution to obtain pure this compound as a white powder.
Protocol 2: Purity Assessment by Quantitative ¹H NMR (qNMR)
This protocol describes a method for determining the absolute purity of a this compound sample using an internal standard.
-
Materials:
-
Purified this compound sample.
-
High-purity internal standard (e.g., maleic anhydride, certified reference material).
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
-
Sample Preparation: a. Accurately weigh a specific amount of the this compound sample (e.g., 5-10 mg). b. Accurately weigh a specific amount of the internal standard (e.g., 2-5 mg). c. Dissolve both solids in a known volume of the deuterated solvent in a vial. d. Transfer an appropriate volume of the solution to an NMR tube.
-
NMR Acquisition: a. Acquire a quantitative ¹H NMR spectrum. Key parameters include:
- A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
- A calibrated 90° pulse.
- Sufficient number of scans for good signal-to-noise ratio.
-
Data Processing and Analysis: a. Process the spectrum with accurate phasing and baseline correction. b. Integrate a well-resolved signal of this compound and a signal from the internal standard. c. Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_Fos / N_Fos) * (N_IS / I_IS) * (MW_Fos / MW_IS) * (m_IS / m_Fos) * P_IS
Where:
-
I_Fos and I_IS are the integrals of the this compound and internal standard signals, respectively.
-
N_Fos and N_IS are the number of protons for the integrated signals of this compound and the internal standard, respectively.
-
MW_Fos and MW_IS are the molecular weights of this compound and the internal standard.
-
m_Fos and m_IS are the masses of the this compound sample and the internal standard.
-
P_IS is the purity of the internal standard.
-
Visualizations
Caption: Workflow for the purification of synthetic this compound.
Caption: Troubleshooting logic for this compound impurity issues.
References
- 1. Concise Synthesis of this compound and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total and Formal Syntheses of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Rapid and Specific HPLC Method to Determine Chemical and Radiochemical Purity of [68Ga]Ga-DOTA-Pentixafor (PET) Tracer: Development and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antitumor antibiotic this compound covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. enovatia.com [enovatia.com]
- 17. frontiersin.org [frontiersin.org]
- 18. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. pharmaguru.co [pharmaguru.co]
- 22. mastelf.com [mastelf.com]
- 23. React App [pmc.umicore.com]
Fostriecin pH Sensitivity and Activity: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the pH sensitivity of Fostriecin and its impact on its biological activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural product isolated from Streptomyces pulveraceus.[1] Initially investigated as a potential antitumor antibiotic, its primary mechanism of action is the potent and selective inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4).[2][3][4] It is a much weaker inhibitor of PP1 and PP5.[5][6] This inhibition leads to cell cycle arrest in the G2-M phase and can induce apoptosis, which are the bases for its antitumor properties.[4][7]
Q2: How does pH affect the stability and activity of this compound?
A2: this compound is highly sensitive to pH. Its chemical stability is compromised in both acidic and alkaline conditions. Specifically, this compound is unstable in dilute acid (pH < 5.5) and is not stable above pH 8.0.[5][8] The unsaturated lactone ring in this compound's structure, which is critical for its selective inhibitory activity, is susceptible to hydrolysis under these conditions.[8][9] Degradation of the lactone ring will lead to a significant reduction or loss of its biological activity.
Q3: What are the optimal pH conditions for storing and handling this compound solutions?
A3: To maintain its integrity and activity, this compound solutions should be prepared and stored in a pH-controlled environment, ideally within a neutral pH range (approximately 6.0 to 7.5). It is crucial to avoid acidic or basic buffers. For long-term storage, it is recommended to store this compound as a stock solution in an appropriate solvent (e.g., DMSO) at -20°C or -80°C and to prepare aqueous working solutions fresh for each experiment.
Q4: Can this compound's pH sensitivity impact experimental results?
A4: Absolutely. If the experimental buffer system is outside the optimal pH range for this compound stability, the compound can degrade over the course of the experiment. This will lead to a lower effective concentration of active this compound, resulting in an underestimation of its potency (e.g., higher IC50 values) and potentially irreproducible results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected this compound activity in cell-based assays. | This compound degradation due to inappropriate pH of the culture medium or buffer. | Ensure the pH of the cell culture medium and any buffers used are within the stable range for this compound (pH 6.0-7.5). Prepare fresh working solutions of this compound for each experiment. Consider performing a time-course experiment to assess the stability of this compound under your specific assay conditions. |
| Variable results in in vitro phosphatase inhibition assays. | The pH of the assay buffer may be affecting this compound stability.[5] | Verify and adjust the pH of your phosphatase assay buffer to be within the optimal range. Include a positive control with a known stable inhibitor to ensure the assay is performing correctly. |
| Loss of this compound potency upon storage. | Improper storage conditions, such as storage in an aqueous buffer at 4°C for an extended period, or use of a buffer outside the optimal pH range. | Store this compound stock solutions in an anhydrous solvent like DMSO at low temperatures (-20°C or -80°C). For working solutions in aqueous buffers, prepare them fresh and use them immediately. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: pH-Dependent Stability of this compound
| pH Condition | Stability | Key Consideration | Reference |
| < 5.5 | Very labile | The lactone ring is susceptible to acid-catalyzed hydrolysis. | [5][8] |
| 6.0 - 7.5 | Relatively Stable | Optimal range for maintaining structural integrity and activity. | [5] |
| > 8.0 | Unstable | The lactone ring undergoes base-catalyzed hydrolysis. | [8] |
Table 2: Inhibitory Potency of this compound against Protein Phosphatases
| Phosphatase Target | IC50 Value | Selectivity vs. PP1/PP5 | Reference |
| PP2A | 0.2 - 4 nM | >10,000-fold | [3][5][6] |
| PP4 | ~3 nM | >10,000-fold | [2][6] |
| PP1 | ~45 - 131 µM | - | [3][10] |
| PP5 | ~60 µM | - | [6] |
Experimental Protocols
Protocol: Assessing the pH Stability of this compound
This protocol outlines a method to determine the stability of this compound at different pH values.
1. Materials:
- This compound
- Dimethyl sulfoxide (B87167) (DMSO)
- A series of buffers with varying pH values (e.g., acetate (B1210297) buffer for pH 4-6, phosphate-buffered saline for pH 7-8, and glycine (B1666218) buffer for pH 8-11).[11]
- High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) system.[11]
- Incubator set at 37°C.
- Autosampler vials.
2. Procedure:
- Prepare a 10 mM stock solution of this compound in DMSO.
- For each pH to be tested, prepare a working solution of this compound at a final concentration of 1-5 µM in the respective buffer.
- Incubate the working solutions at 37°C.
- At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.
- Immediately quench the degradation by mixing the aliquot with a solution to stabilize it for analysis (e.g., 66% methanol/33% buffer) and store at -25°C until analysis.[11]
- Analyze the samples by HPLC-MS to quantify the amount of intact this compound remaining.
- Plot the percentage of remaining this compound against time for each pH to determine the degradation rate.
Visualizations
Caption: this compound's mechanism of action.
References
- 1. Concise Synthesis of this compound and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of ser/thr phosphatase 4 (PP4C/PPP4C) mimics a novel post-mitotic action of this compound, producing mitotic slippage followed by tetraploid cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-mediated G2-M-phase growth arrest correlates with abnormal centrosome replication, the formation of aberrant mitotic spindles, and the inhibition of serine/threonine protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
Validation & Comparative
A Comparative Guide to Fostriecin and Okadaic Acid as PP2A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Fostriecin (B16959) and Okadaic Acid, two widely used inhibitors of Protein Phosphatase 2A (PP2A). This document summarizes key quantitative data, outlines detailed experimental protocols for their characterization, and visualizes their mechanisms and effects on cellular signaling pathways to aid researchers in selecting the appropriate tool for their specific experimental needs.
Introduction
Protein Phosphatase 2A (PP2A) is a major serine/threonine phosphatase that plays a crucial role in regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Its dysregulation is implicated in various diseases, most notably cancer. This compound and Okadaic Acid are two potent, naturally derived inhibitors of PP2A that have become invaluable tools for studying its function. While both compounds effectively inhibit PP2A, they do so through distinct mechanisms and exhibit different selectivity profiles, making a direct comparison essential for experimental design.
Mechanism of Action
This compound is a phosphate (B84403) monoester produced by Streptomyces pulveraceus. It acts as an irreversible, covalent inhibitor of PP2A.[1] The electrophilic α,β-unsaturated δ-lactone moiety of this compound undergoes a nucleophilic attack by a specific cysteine residue (Cys269) within the β12–β13 loop of the PP2A catalytic subunit (PP2Ac), forming a stable covalent adduct.[1] This covalent modification permanently inactivates the enzyme.
Okadaic Acid , a polyether fatty acid isolated from marine dinoflagellates, functions as a reversible, non-covalent inhibitor of PP2A. It binds to the catalytic subunit of PP2A, occluding the active site and preventing substrate dephosphorylation. Unlike this compound, its binding does not involve the formation of a covalent bond, and its inhibitory effect can be reversed.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency and selectivity of this compound and Okadaic Acid against various protein phosphatases have been extensively characterized. The following table summarizes their half-maximal inhibitory concentrations (IC50) from multiple studies.
| Inhibitor | Target Phosphatase | IC50 Range | Key Characteristics |
| This compound | PP2A | 0.2 - 4 nM [2][3] | Highly potent and selective for PP2A and PP4. |
| PP4 | ~3 nM | Exhibits >10,000-fold selectivity for PP2A/PP4 over PP1 and PP5.[2] | |
| PP1 | 4 - 131 µM[4][5] | Weak inhibitor of PP1. | |
| PP5 | ~60 µM[2] | Weak inhibitor of PP5. | |
| PP2B (Calcineurin) | No significant inhibition | Not an inhibitor of PP2B.[4] | |
| Okadaic Acid | PP2A | 0.07 - 0.3 nM | Extremely potent inhibitor of PP2A and PP4. |
| PP4 | ~0.1 nM | Less selective than this compound. | |
| PP1 | 3.4 - 50 nM | Potent inhibitor of PP1, but less so than PP2A. | |
| PP5 | ~3.5 nM | Potent inhibitor of PP5. | |
| PP2B (Calcineurin) | >1 µM | Weak inhibitor of PP2B. | |
| PP2C | No inhibition | Not an inhibitor of PP2C. |
Impact on Cellular Signaling Pathways
Inhibition of PP2A by this compound and Okadaic Acid leads to the hyperphosphorylation of numerous downstream targets, thereby modulating various signaling pathways critical for cell fate.
This compound's Impact on Cell Cycle and Apoptosis
This compound's potent inhibition of PP2A and PP4 disrupts the G2/M checkpoint, forcing cells with incompletely replicated DNA to prematurely enter mitosis, which ultimately triggers apoptosis.[6] This mechanism underlies its potent anti-tumor activity.
Okadaic Acid's Impact on MAPK and NF-κB Signaling
Okadaic Acid's inhibition of PP1 and PP2A leads to the hyperphosphorylation and activation of multiple kinases, including those in the Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling cascades. This can have pleiotropic effects, including the promotion of inflammation and, in some contexts, apoptosis.[2][7][8][9][10]
Experimental Protocols
Accurate and reproducible assessment of PP2A inhibition is critical. Below are detailed protocols for commonly used in vitro and cellular assays.
Protocol 1: In Vitro Protein Phosphatase Assay using a Radiolabeled Substrate
This assay measures the release of radioactive phosphate from a labeled substrate.
Materials:
-
Purified protein phosphatase (e.g., recombinant PP2A)
-
32P-labeled phosphorylase a (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT, 1 mM MnCl2
-
This compound and Okadaic Acid stock solutions
-
Trichloroacetic acid (TCA), 20% (w/v)
-
Scintillation counter and vials
Procedure:
-
Prepare serial dilutions of this compound and Okadaic Acid in the assay buffer.
-
In a microcentrifuge tube, combine 10 µL of the diluted inhibitor (or buffer for control) with 10 µL of the purified phosphatase solution.
-
Pre-incubate the enzyme-inhibitor mixture for 10 minutes at 30°C.
-
Initiate the phosphatase reaction by adding 30 µL of the 32P-labeled phosphorylase a solution.
-
Incubate the reaction for 10-15 minutes at 30°C. Ensure the reaction stays within the linear range.
-
Stop the reaction by adding 50 µL of 20% TCA.
-
Centrifuge at 12,000 x g for 5 minutes to pellet the precipitated protein.
-
Transfer 80 µL of the supernatant (containing the released 32P) to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: Colorimetric Protein Phosphatase Assay using Malachite Green
This non-radioactive assay quantifies the release of inorganic phosphate, which forms a colored complex with malachite green.[11][12][13][14][15]
Materials:
-
Purified protein phosphatase
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.1 mM CaCl2
-
This compound and Okadaic Acid stock solutions
-
Malachite Green Reagent A and B (or a commercial kit)
-
Phosphate standards
-
96-well microplate and plate reader
Procedure:
-
Prepare serial dilutions of this compound, Okadaic Acid, and phosphate standards in the assay buffer.
-
Add 25 µL of the diluted inhibitor (or buffer for control) and 25 µL of the purified phosphatase solution to the wells of a 96-well plate.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the phosphopeptide substrate solution to each well.
-
Incubate the plate for 20-30 minutes at 37°C.
-
Stop the reaction by adding 25 µL of Malachite Green Reagent A.
-
Incubate for 10 minutes at room temperature.
-
Add 25 µL of Malachite Green Reagent B to stabilize the color.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Generate a phosphate standard curve and calculate the amount of phosphate released in each well. Determine the IC50 values for each inhibitor.
Protocol 3: Cellular PP2A Activity Assay using Immunoprecipitation
This method measures the activity of PP2A from cell lysates.
Materials:
-
Cultured cells treated with this compound, Okadaic Acid, or vehicle control
-
Lysis Buffer: 20 mM Imidazole-HCl (pH 7.0), 2 mM EDTA, with protease inhibitors
-
Anti-PP2A antibody (catalytic subunit)
-
Protein A/G magnetic beads
-
Phosphatase assay reagents (from Protocol 2)
Procedure:
-
Treat cultured cells with various concentrations of this compound or Okadaic Acid for the desired time.
-
Lyse the cells in ice-cold Lysis Buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the lysates.
-
Incubate equal amounts of protein from each lysate with the anti-PP2A antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1 hour.
-
Wash the beads three times with Lysis Buffer to remove unbound proteins.
-
Resuspend the beads in the phosphatase assay buffer containing the phosphopeptide substrate.
-
Perform the phosphatase assay as described in Protocol 2, steps 5-10.
-
Compare the PP2A activity in the inhibitor-treated samples to the vehicle-treated control.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a logical workflow for comparing this compound and Okadaic Acid as PP2A inhibitors, from initial in vitro characterization to cellular and in vivo validation.
Conclusion
This compound and Okadaic Acid are both powerful tools for the study of PP2A, but their distinct properties make them suitable for different applications. This compound, with its high selectivity for PP2A/PP4 and irreversible mode of action, is an excellent choice for studies aiming to specifically and completely ablate PP2A activity in cellular and in vivo systems, particularly in the context of cancer research. Okadaic Acid, while less selective, is a more potent inhibitor of PP2A and can be used at very low concentrations to preferentially inhibit PP2A over other phosphatases. Its reversible nature may be advantageous in experiments where a transient inhibition of phosphatase activity is desired. A thorough understanding of their respective potencies, selectivities, and mechanisms of action, as outlined in this guide, is paramount for the design of rigorous and informative experiments.
References
- 1. Antitumor antibiotic this compound covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of oxidative stress by okadaic acid is required for activation of transcription factor NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor drug this compound inhibits the mitotic entry checkpoint and protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Okadaic acid enhances NfKB, TLR-4, caspase 3, ERK ½, c-FOS, and 8-OHdG signaling pathways activation in brain tissues of zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Okadaic acid induces apoptosis through the PKR, NF-κB and caspase pathway in human osteoblastic osteosarcoma MG63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Okadaic acid induces phosphorylation of p65NF-kappaB on serine 536 and activates NF-kappaB transcriptional activity in human osteoblastic MG63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. sciencellonline.com [sciencellonline.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
A Comparative Guide to the Structure-Activity Relationships of Fostriecin and Cytostatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationships (SAR) of Fostriecin (B16959) and Cytostatin, two structurally related natural products with potent antitumor activity. Both compounds are known inhibitors of serine/threonine protein phosphatases, particularly protein phosphatase 2A (PP2A), a critical regulator of numerous cellular processes.[1][2] Understanding their SAR is crucial for the design and development of novel and more selective anticancer agents.
Comparative Analysis of Inhibitory Potency
This compound and Cytostatin exhibit differential inhibitory activity against various protein phosphatases. The following table summarizes their half-maximal inhibitory concentrations (IC50) against PP1, PP2A, and PP5, highlighting their selectivity for PP2A.
| Compound | PP2A IC50 (nM) | PP1 IC50 (µM) | PP5 IC50 (µM) | Selectivity (PP2A vs. PP1/PP5) |
| This compound | 1.4 ± 0.3 | ~60 | ~60 | >40,000-fold |
| Cytostatin | 29.0 ± 7.0 | >100 | >100 | >3,400-fold |
Data compiled from Swingle et al., 2009.[1]
This compound is approximately 20-fold more potent than Cytostatin in inhibiting PP2A.[1] Both compounds demonstrate remarkable selectivity for PP2A over other phosphatases like PP1 and PP5.[1]
Key Structural Features and Their Impact on Activity
The structural differences between this compound and Cytostatin, though subtle, account for their varied inhibitory potencies. The key structural motifs influencing their activity are the α,β-unsaturated lactone, the C9-phosphate group, the C11-hydroxyl group, and the polyene chain.
| Structural Feature | Importance for Activity | Supporting Data (IC50 for Analogs) |
| α,β-Unsaturated Lactone | Contributes to potent inhibitory activity against PP2A. This compound is predicted to covalently bind to Cys269 of the PP2A catalytic subunit via a Michael addition reaction involving this lactone.[1][3] | A this compound derivative lacking the entire lactone subunit still shows potent and selective PP2A inhibition (IC50 = 0.1 ± 0.02 µM), suggesting other features also contribute significantly to binding and selectivity.[1] |
| C9-Phosphate Group | Essential for potent inhibition of PP2A.[1] | Dephosphothis compound and Dephosphocytostatin have minimal inhibitory activity against PP2A (IC50 >100 µM).[1] |
| C11-Hydroxyl Group | Important for PP2A inhibition.[1] | Diastereomers of Cytostatin with altered stereochemistry at C11 show reduced PP2A inhibition.[1] |
| (Z,Z,E)-Triene Chain | Contributes to inhibitory potency and selectivity.[1] | A this compound derivative lacking the entire (Z,Z,E)-triene subunit shows significantly reduced but still potent PP2A inhibition (IC50 = 4.2 ± 0.3 µM).[1] |
Signaling Pathway of PP2A Inhibition
This compound and Cytostatin exert their cytotoxic effects primarily through the inhibition of PP2A. This inhibition leads to the hyperphosphorylation of numerous downstream protein substrates, disrupting critical cellular signaling pathways that control cell cycle progression, apoptosis, and cell adhesion.
Caption: PP2A inhibition by this compound and Cytostatin.
Inhibition of PP2A by these compounds prevents the dephosphorylation of key signaling proteins. For instance, Cytostatin has been shown to inhibit the dephosphorylation of focal adhesion kinase (FAK) and paxillin, leading to an anti-adhesive effect.[4]
Experimental Protocols
Protein Phosphatase Inhibition Assay
This protocol is adapted from the methods described by Swingle et al. (2009).[1]
Objective: To determine the in vitro inhibitory activity of this compound, Cytostatin, and their analogs against purified protein phosphatases (PP1, PP2A, PP5).
Materials:
-
Purified recombinant human PP1c, PP2Ac, and PP5c.
-
[³²P]-labeled phosphohistone substrate.
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 0.1 mM EDTA, 5 mM DTT, and 0.1 mg/ml BSA.
-
This compound, Cytostatin, and their analogs dissolved in an appropriate solvent (e.g., DMSO).
-
Trichloroacetic acid (TCA).
-
Scintillation counter and vials.
Procedure:
-
Prepare serial dilutions of the inhibitors (this compound, Cytostatin, and analogs) in the assay buffer.
-
In a microcentrifuge tube, add the desired concentration of the inhibitor to the purified enzyme (PP1, PP2A, or PP5) in the assay buffer.
-
Pre-incubate the enzyme-inhibitor mixture for 10 minutes at 30°C.
-
Initiate the phosphatase reaction by adding the [³²P]-labeled phosphohistone substrate. The final reaction volume is typically 50 µL.
-
Incubate the reaction mixture for 10 minutes at 30°C. Ensure that the dephosphorylation of the substrate is kept below 10% of the total phosphorylated substrate to maintain linear reaction kinetics.
-
Terminate the reaction by adding an equal volume of 20% TCA.
-
Centrifuge the tubes to pellet the precipitated protein.
-
Measure the amount of ³²P released into the supernatant using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without any inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for the phosphatase inhibition assay.
Conclusion
The structure-activity relationship studies of this compound and Cytostatin reveal critical insights into their mechanism of action as potent and selective PP2A inhibitors. The α,β-unsaturated lactone, the C9-phosphate, and the C11-hydroxyl group are key pharmacophores contributing to their high affinity and inhibitory activity. While this compound is a more potent inhibitor, both compounds serve as valuable molecular probes to study PP2A biology and as foundational scaffolds for the development of new anticancer therapeutics. The provided experimental protocols and comparative data offer a robust framework for researchers engaged in the discovery and optimization of next-generation PP2A inhibitors.
References
- 1. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of this compound, cytostatin, and key analogs, with PP1, PP2A, PP5, and( beta12-beta13)-chimeras (PP1/PP2A and PP5/PP2A), provide further insight into the inhibitory actions of this compound family inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor antibiotic this compound covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytostatin, an inhibitor of cell adhesion to extracellular matrix, selectively inhibits protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Embrace: A Comparative Guide to the Validation of Fostriecin's Binding Site on PP2A
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions between a drug candidate and its target is paramount. This guide provides an in-depth comparison of the experimental validation of the binding site of Fostriecin, a potent anti-tumor agent, on its primary target, Protein Phosphatase 2A (PP2A). We delve into the experimental data supporting this compound's covalent interaction and compare its binding characteristics with those of alternative PP2A-modulating compounds.
This compound has been unequivocally shown to form a covalent bond with the catalytic subunit of PP2A (PP2Ac) at the Cysteine-269 (Cys269) residue[1]. This irreversible interaction, occurring via a Michael addition reaction with the α,β-unsaturated lactone moiety of this compound, is a key determinant of its potent and selective inhibition of PP2A[1][2][3]. The validation of this binding site has been accomplished through a combination of sophisticated biochemical and analytical techniques, which will be detailed in this guide.
Comparative Analysis of PP2A Inhibitors
To provide a broader context for this compound's interaction with PP2A, the following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and a selection of alternative small molecule inhibitors of PP2A. This quantitative data allows for a direct comparison of their potencies.
| Compound | Target(s) | IC50 (PP2A) | Binding Site/Mechanism | Key References |
| This compound | PP2A, PP4 | 0.2 - 4 nM | Covalent binding to Cys269 of the catalytic subunit | [1][4] |
| Cytostatin | PP2A | 20 - 400 nM | Likely similar to this compound due to structural similarity | |
| Okadaic Acid | PP1, PP2A | 0.1 - 1 nM | Binds to the catalytic subunit, but at a different site than this compound | [5] |
| Calyculin A | PP1, PP2A | 0.5 - 1.0 nM | Binds to the catalytic subunit | [6] |
| LB-100 | PP2A, PP5 | 0.85 - 3.87 µM | Competitively inhibits by binding to the catalytic subunit | [7] |
Experimental Validation of this compound's Binding Site
The confirmation of this compound's covalent binding to Cys269 on PP2Ac has been achieved through a multi-pronged experimental approach. The key techniques and their underlying principles are outlined below.
Biotin (B1667282) Pull-Down Assay
This technique is employed to isolate and identify the protein target of a small molecule. A biotinylated version of this compound is incubated with cell lysates, allowing it to bind to its target protein(s). Streptavidin-coated beads, which have a high affinity for biotin, are then used to "pull down" the biotinylated this compound along with its bound protein. The isolated protein can then be identified by mass spectrometry.
Protocol:
-
Preparation of Biotinylated this compound: Synthesize a this compound analog with a biotin tag, ensuring the modification does not significantly alter its binding affinity for PP2A.
-
Cell Lysis: Prepare a whole-cell lysate from a suitable cell line (e.g., HeLa S3) using a lysis buffer containing protease and phosphatase inhibitors.
-
Incubation: Incubate the cell lysate with the biotinylated this compound for a sufficient period to allow for binding.
-
Pull-Down: Add streptavidin-conjugated magnetic beads to the lysate and incubate to capture the biotin-Fostriecin-protein complex.
-
Washing: Wash the beads several times with a wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing a high concentration of biotin or by boiling in SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-PP2Ac antibody to confirm the interaction. The eluted protein can also be subjected to mass spectrometry for definitive identification.
Mass Spectrometry for Covalent Binding Site Identification
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the context of validating this compound's binding site, it is used to identify the precise location of the covalent modification on the PP2A catalytic subunit.
Protocol:
-
Protein-Ligand Incubation: Incubate purified PP2A catalytic subunit with this compound.
-
Proteolytic Digestion: Digest the protein-ligand complex into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Compare the peptide maps of the this compound-treated and untreated PP2A. The peptide containing the Cys269 residue will show a mass shift corresponding to the mass of the bound this compound molecule. Fragmentation analysis (MS/MS) of this modified peptide will confirm the exact site of covalent attachment.
Site-Directed Mutagenesis
To functionally validate the importance of the Cys269 residue in this compound binding, site-directed mutagenesis is employed. This technique involves introducing a specific mutation into the gene encoding the PP2A catalytic subunit, thereby changing the Cys269 amino acid to another, such as an alanine (B10760859) (C269A). The inhibitory effect of this compound on the wild-type and mutant PP2A is then compared. A significant reduction in the inhibitory activity of this compound against the mutant protein provides strong evidence that the mutated residue is critical for binding.
Protocol:
-
Primer Design: Design mutagenic primers containing the desired nucleotide change to convert the cysteine codon to an alanine codon.
-
PCR Amplification: Use the mutagenic primers to amplify the plasmid containing the PP2A catalytic subunit gene.
-
Template Digestion: Digest the parental, non-mutated plasmid template using the DpnI enzyme, which specifically cleaves methylated DNA (the parental plasmid is methylated, while the newly synthesized PCR product is not).
-
Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.
-
Sequence Verification: Sequence the plasmid DNA from selected colonies to confirm the presence of the desired mutation.
-
Protein Expression and Purification: Express and purify both the wild-type and the C269A mutant PP2A catalytic subunits.
-
Inhibition Assay: Perform a phosphatase activity assay in the presence of varying concentrations of this compound for both the wild-type and mutant enzymes to determine and compare their IC50 values.
Impact on Cellular Signaling Pathways
The inhibition of PP2A by this compound and other small molecules has profound effects on numerous cellular signaling pathways that are critical for cell growth, proliferation, and survival. PP2A is a key negative regulator of several oncogenic pathways, and its inhibition can lead to the hyperphosphorylation and activation of downstream targets.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a central signaling cascade that regulates a wide range of cellular processes. PP2A is known to dephosphorylate and inactivate key components of this pathway, including MEK and ERK. Inhibition of PP2A by compounds like Okadaic Acid leads to the sustained activation of the MAPK pathway[8]. While direct studies on this compound's effect on this pathway are less detailed, its potent inhibition of PP2A suggests a similar activating effect.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a crucial role in embryonic development and tissue homeostasis. Dysregulation of this pathway is a hallmark of many cancers. PP2A is a key component of the β-catenin destruction complex, which promotes the degradation of β-catenin. Inhibition of PP2A by Okadaic Acid has been shown to lead to the accumulation and nuclear translocation of β-catenin, thereby activating Wnt target gene expression[9][10]. Given this compound's potent PP2A inhibition, it is expected to have a similar activating effect on the Wnt pathway.
References
- 1. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of protein phosphatase 2A core enzyme bound to tumor-inducing toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 6. Calyculin A | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. domainex.co.uk [domainex.co.uk]
- 9. mdpi.com [mdpi.com]
- 10. embopress.org [embopress.org]
Fostriecin's potency compared to other natural product phosphatase inhibitors
Fostriecin (B16959), a natural product isolated from Streptomyces pulveraceus, has emerged as a highly potent and selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[1][2] Its exceptional selectivity profile makes it a valuable tool for researchers in cell biology and a promising candidate for drug development, particularly in oncology. This guide provides a comprehensive comparison of this compound's potency against other well-known natural product phosphatase inhibitors, supported by experimental data and detailed methodologies.
Comparative Potency of Natural Product Phosphatase Inhibitors
This compound distinguishes itself from other natural product phosphatase inhibitors through its remarkable potency and selectivity for PP2A and PP4 over other serine/threonine phosphatases like PP1 and PP5. The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and other prominent natural product inhibitors against various protein phosphatases.
| Inhibitor | Target Phosphatase | IC50 (nM) | Selectivity Profile |
| This compound | PP2A | 0.2 - 4 [1][2][3][4] | Highly selective for PP2A/PP4 over PP1/PP5 (>10,000-fold)[1][5] |
| PP4 | 3 [3][4] | ||
| PP1 | 4,000 - 131,000[3][6][7] | ||
| PP5 | ~60,000[1] | ||
| Okadaic Acid | PP2A | 0.1 - 1[8][9][10] | Potent inhibitor of PP1 and PP2A, with higher affinity for PP2A.[8][9][10] |
| PP1 | 3 - 50[8][9][10] | ||
| PP4 | 0.1[10] | ||
| PP5 | 3.5[10] | ||
| Tautomycin | PP1 | 0.16 (Ki)[11] | Potent inhibitor of both PP1 and PP2A.[11][12] |
| PP2A | 0.4 (Ki)[11] | ||
| Cantharidin | PP2A | 160[13] | Selective for PP2A over PP1.[13] |
| PP1 | 1,700[13][14] |
Table 1: Comparative Potency (IC50) of Natural Product Phosphatase Inhibitors. This table summarizes the reported 50% inhibitory concentrations (IC50) of this compound and other common natural product inhibitors against various serine/threonine protein phosphatases. Lower IC50 values indicate higher potency.
Experimental Protocols
The determination of IC50 values for phosphatase inhibitors is crucial for their characterization. Below are detailed methodologies for common in vitro phosphatase inhibition assays.
Protocol 1: Colorimetric Protein Phosphatase Assay using p-Nitrophenyl Phosphate (B84403) (pNPP)
This assay relies on the dephosphorylation of the chromogenic substrate p-nitrophenyl phosphate (pNPP) by the phosphatase, which produces a yellow-colored product, p-nitrophenol, that can be quantified spectrophotometrically.
Materials:
-
Purified protein phosphatase (e.g., recombinant human PP2A)
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM MgCl2, 0.1 mM CaCl2, 1 mg/mL BSA)
-
p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mM in assay buffer)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Stop solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed amount of the purified phosphatase to each well.
-
Add the various concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding the pNPP substrate solution to each well.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at the same temperature.
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance of the product at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Malachite Green-based Phosphatase Assay
This method quantifies the release of inorganic phosphate from a phosphopeptide substrate. The free phosphate forms a complex with malachite green and molybdate, which can be measured colorimetrically.
Materials:
-
Purified protein phosphatase
-
Phosphatase assay buffer (phosphate-free)
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R for PP2A)
-
Test inhibitor at various concentrations
-
Malachite Green Reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)
-
Phosphate standard solution (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor and a phosphate standard curve in a 96-well plate.
-
Add a fixed amount of the purified phosphatase to each well containing the inhibitor dilutions and a no-inhibitor control.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding the phosphopeptide substrate to each well.
-
Incubate the reaction for a defined period (e.g., 15-30 minutes) at the same temperature.
-
Stop the reaction and develop the color by adding the Malachite Green Reagent to all wells, including the phosphate standards.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
Measure the absorbance at a wavelength between 620-650 nm using a microplate reader.
-
Use the phosphate standard curve to determine the amount of phosphate released in each reaction.
-
Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for inhibitor screening.
Figure 1: Mitotic Entry Checkpoint Signaling Pathway. this compound inhibits PP2A, which normally inhibits Wee1/Myt1 kinases.
Figure 2: Simplified PP2A Role in Apoptosis. this compound-mediated inhibition of PP2A can influence apoptosis.
Figure 3: Experimental Workflow for IC50 Determination. A generalized workflow for screening phosphatase inhibitors.
Conclusion
This compound stands out as a remarkably potent and selective inhibitor of PP2A and PP4. Its high degree of selectivity, as evidenced by the comparative IC50 data, makes it an invaluable tool for dissecting the specific roles of these phosphatases in complex cellular processes. The experimental protocols provided offer a foundation for researchers to conduct their own comparative studies and further explore the therapeutic potential of this compound and other natural product phosphatase inhibitors. The illustrated signaling pathways highlight the critical cellular functions that can be modulated by these powerful compounds, underscoring their importance in both basic research and drug discovery.
References
- 1. SerineThreonine Phosphatase Assay System Protocol [worldwide.promega.com]
- 2. promega.com [promega.com]
- 3. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 5. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Inhibition of Protein Phosphatase 2A Sensitizes Mucoepidermoid Carcinoma to Chemotherapy via the PI3K-AKT Pathway in Response to Insulin Stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Differential effects of Fostriecin on various cancer cell lines
Fostriecin, a polyketide natural product, has demonstrated significant cytotoxic effects across a range of cancer cell lines. This guide provides a comparative analysis of its activity, delves into its mechanism of action, and offers detailed experimental protocols for its evaluation, tailored for researchers, scientists, and drug development professionals.
This compound's primary mechanism of action is the potent and selective inhibition of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase.[1][2][3][4] This inhibition leads to the hyperphosphorylation of numerous downstream proteins, disrupting critical cellular signaling pathways and ultimately inducing cell cycle arrest and apoptosis in cancerous cells.[5][6]
Comparative Efficacy Across Cancer Cell Lines
While extensive comparative data in a single study is limited, this compound has shown potent inhibitory effects on PP2A with an IC50 value of approximately 3.2 nM.[2] Its cytotoxic activity has been noted against various cancer cell types, including leukemia, lung cancer, breast cancer, and ovarian cancer.[3] The antitumor activity of this compound was initially attributed to the inhibition of topoisomerase II, but it was later found to be a much more potent inhibitor of PP2A.[6][7]
Table 1: Reported IC50 Values for this compound Against Protein Phosphatases
| Target Enzyme | IC50 Value |
| Protein Phosphatase 2A (PP2A) | ~3.2 nM |
| Protein Phosphatase 1 (PP1) | ~131 µM |
| Topoisomerase II | ~40 µM |
Mechanism of Action: Disruption of Key Signaling Pathways
This compound's inhibition of PP2A disrupts the delicate balance of protein phosphorylation, impacting multiple signaling pathways crucial for cancer cell survival and proliferation. PP2A is a tumor suppressor that negatively regulates several oncogenic pathways.[8] By inhibiting PP2A, this compound effectively promotes the phosphorylation and activation of pro-apoptotic proteins and cell cycle inhibitors.
The primary signaling pathways affected by this compound's inhibition of PP2A include:
-
PI3K/Akt/mTOR Pathway: PP2A dephosphorylates and inactivates Akt, a key kinase in this pro-survival pathway. This compound treatment leads to sustained Akt phosphorylation, but paradoxically, this can also lead to the activation of apoptotic pathways downstream.
-
Wnt/β-catenin Pathway: PP2A is involved in the degradation of β-catenin. Inhibition of PP2A can lead to the stabilization and accumulation of β-catenin, impacting gene transcription related to cell proliferation.
-
MAPK Pathway: PP2A regulates the MAPK/ERK pathway, which is crucial for cell growth and differentiation. This compound-induced PP2A inhibition can lead to aberrant MAPK signaling, contributing to cell cycle arrest and apoptosis.[9]
Visualizing the Mechanism: this compound's Impact on Cellular Signaling
To illustrate the mechanism of action, the following diagrams depict the experimental workflow for evaluating this compound's cytotoxicity and its effect on the PP2A signaling pathway.
Experimental workflow for determining the IC50 of this compound.
Signaling pathway affected by this compound.
Detailed Experimental Protocols
The following is a representative protocol for determining the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth in vitro.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium from the stock solution. A typical concentration range might be from 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the various this compound dilutions to the respective wells.
-
Incubate the plate for another 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot a dose-response curve with this compound concentration on the x-axis and the corresponding percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of this compound that results in 50% cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).[10]
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Fostriecin
This document provides essential safety and logistical information for the proper handling and disposal of Fostriecin (B16959), a potent antitumor antibiotic.[1][2] Adherence to these procedures is critical for ensuring laboratory safety, preventing environmental contamination, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound. By implementing these best practices, laboratories can mitigate risks associated with cytotoxic waste and foster a culture of safety and environmental responsibility.
This compound is a potent inhibitor of protein phosphatase 2A (PP2A) and 4 (PP4) and was initially identified as an antitumor antibiotic.[1][3] Although one supplier suggests that a safety data sheet is not required under certain regulations as it may not be classified as a hazardous substance, its potent biological and cytotoxic activities necessitate handling it with care, similar to other cytotoxic compounds.[4][5][6] Therefore, all materials contaminated with this compound should be treated as hazardous and cytotoxic waste.
This compound Quantitative Data
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 452.37 g/mol | |
| Molecular Formula | C₁₉H₂₆O₉PNa | |
| Purity | ≥85% to >98% (varies by supplier) | [3][7] |
| IC₅₀ for PP2A | 1.5 - 3.2 nM | [3] |
| IC₅₀ for PP4 | 3 nM | [3] |
| IC₅₀ for Topoisomerase II | 40 µM | [3] |
| IC₅₀ for PP1 | 131 µM | [3] |
| Solubility | Soluble in water up to 100 mM | [7] |
| Storage Temperature | -20°C (desiccate) | [7] |
Experimental Protocols: Decontamination and Disposal
1. Personal Protective Equipment (PPE): Before handling this compound or its waste, all personnel must wear appropriate PPE, including:
-
A disposable, back-closing, long-sleeved gown.
-
Two pairs of chemotherapy-tested gloves.
-
Eye protection (safety glasses or goggles).
-
A respirator (e.g., N95) when handling the powder form to avoid aerosol inhalation.
2. Waste Segregation and Collection:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof, and clearly labeled "Cytotoxic Sharps" container.[4][8]
-
Solid Waste: Unused this compound powder, contaminated PPE (gloves, gowns, etc.), and lab consumables (e.g., pipette tips, tubes) must be collected in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" container.[4][5] These containers are often color-coded, typically purple or yellow with a purple lid.[5]
-
Liquid Waste: All aqueous solutions containing this compound must be collected in a designated, leak-proof, and clearly labeled "Cytotoxic Liquid Waste" container. Do not pour this compound solutions down the drain.
3. Decontamination of Surfaces and Equipment:
In case of a spill or for routine cleaning of contaminated surfaces and non-disposable equipment:
-
Prepare a fresh decontamination solution. A 1% sodium hypochlorite (B82951) solution (10,000 ppm available chlorine) or 0.5% peracetic acid solution can be used for general cytotoxic decontamination.[9]
-
Liberally apply the solution to the contaminated area and allow a contact time of at least 30 minutes.[9]
-
Wipe the area with absorbent pads, moving from the outer edge of the spill inwards.
-
Rinse the surface with sterile water or 70% ethanol (B145695) to remove any residual decontaminating agent.[9]
-
Dispose of all cleaning materials as solid cytotoxic waste.[9]
4. Final Disposal:
-
All segregated this compound waste (sharps, solid, and liquid) must be disposed of through the institution's environmental health and safety (EHS) department or a licensed hazardous waste contractor.
-
The primary method for the final disposal of cytotoxic waste is high-temperature incineration.[5] Chemical neutralization may also be an option in some cases.[4]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. This compound: chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor antibiotic this compound covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. danielshealth.ca [danielshealth.ca]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. merckmillipore.com [merckmillipore.com]
- 7. This compound, PP2A and PP4 inhibitor (CAS 87860-39-7) | Abcam [abcam.com]
- 8. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 9. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling Fostriecin
Personal Protective Equipment (PPE)
Given Fostriecin's potent nature, a comprehensive PPE strategy is crucial to prevent exposure through inhalation, skin contact, and ingestion.[4] The following table summarizes the recommended PPE for handling This compound (B16959), particularly in powder form or when generating aerosols.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation, such as weighing and reconstituting powders. Hoods or full-facepieces can offer high protection factors.[3][6] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is essential to ensure effectiveness.[3] | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities but not recommended as primary protection when handling potent compounds.[3] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[3] |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek® to protect against chemical splashes and dust.[3] |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[3] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[3] |
Operational Plan for Safe Handling
A systematic approach is essential for safely handling this compound. The following procedural steps outline the key phases of handling, from preparation to disposal.
1. Preparation and Area Setup:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a containment laboratory, with restricted access.
-
Engineering Controls: Use a certified containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI), to minimize aerosol generation.[7]
-
Decontamination: Ensure a validated decontamination solution is readily available in the work area.[3]
-
Waste Disposal Setup: Prepare clearly labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).[3][7]
2. Handling Procedures:
-
PPE Donning: Put on all required PPE in the correct order in a designated clean area before entering the handling area.[3][7]
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. When handling powders, use techniques that minimize dust generation, such as gentle scooping.[3]
-
Solution Preparation: this compound is soluble in water.[8] When preparing solutions, add the solvent to the vial slowly to avoid splashing. Keep containers covered as much as possible.[3]
3. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in.
-
All materials used for spill cleanup must be disposed of as hazardous waste.[3]
4. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[3]
-
PPE Doffing: Remove PPE in a designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[3]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
| Waste Type | Container | Disposal Procedure |
| Sharps (needles, syringes) | Puncture-resistant, leak-proof sharps container labeled "Hazardous Drug Waste" | Do not recap, bend, or break needles. Seal the container when full and place it in the designated hazardous waste accumulation area.[7] |
| Contaminated PPE (gloves, gowns, etc.) | Yellow or other designated hazardous waste bag within a covered container | Seal the bag when full and place it in the designated hazardous waste accumulation area.[7] |
| Empty Vials and Containers | Yellow or other designated hazardous waste bag | Place in the hazardous waste bag.[7] |
| Bulk Quantities of this compound | As per institutional guidelines for hazardous chemical waste | Dispose of as hazardous chemical waste according to local, state, and federal regulations. |
Experimental Protocols
While specific experimental protocols will vary, any procedure involving this compound should incorporate the safety measures outlined above. For example, in vitro studies using this compound to inhibit protein phosphatases would require the preparation of stock solutions and dilutions within a C-PEC, with the researcher wearing full PPE.
Quantitative Toxicity Data
No established Occupational Exposure Limit (OEL) for this compound has been identified. However, preclinical studies in rats provide some toxicity data. It is important to note that these values are from animal studies and should be used as a guide to underscore the compound's potency.
| Parameter | Value | Species | Route of Administration |
| Lethality | ≥ 35 mg/kg | Rat | Single-dose intravenous |
| Major Toxic Effects | ≥ 17.5 mg/kg | Rat | Single-dose intravenous |
| Renal Effects | 20 mg/kg | Rat | Single-dose intravenous |
Source: Preclinical toxicological evaluation of this compound, a novel anticancer antibiotic, in rats.
Visualizations
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor antibiotic this compound covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sst.semiconductor-digest.com [sst.semiconductor-digest.com]
- 5. agnopharma.com [agnopharma.com]
- 6. aiha.org [aiha.org]
- 7. benchchem.com [benchchem.com]
- 8. bioaustralis.com [bioaustralis.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
